4-(3,5-Dimethylphenyl)thiazol-2-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-3-8(2)5-9(4-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWGWNFMUOTEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CSC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374424 | |
| Record name | 4-(3,5-dimethylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-25-7 | |
| Record name | 4-(3,5-dimethylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676348-25-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(3,5-Dimethylphenyl)thiazol-2-ylamine CAS number search
This guide provides an in-depth technical analysis of 4-(3,5-Dimethylphenyl)thiazol-2-ylamine (also known as 4-(3,5-xylyl)-2-aminothiazole ), a critical heterocyclic scaffold in medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
This compound is a substituted 2-aminothiazole derivative. This scaffold is a "privileged structure" in drug discovery, serving as a pharmacophore for kinase inhibitors (e.g., B-Raf, VEGFR), adenosine receptor antagonists, and antimicrobial agents. Its 3,5-dimethyl substitution pattern provides specific steric bulk and lipophilicity, often enhancing binding selectivity in protein pockets compared to unsubstituted phenyl analogs.
Chemical Identification
| Property | Details |
| Chemical Name | 4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine |
| Common Synonyms | 2-Amino-4-(3,5-xylyl)thiazole; this compound |
| Molecular Formula | C₁₁H₁₂N₂S |
| Molecular Weight | 204.29 g/mol |
| CAS Number | 37660-96-3 (Isomer reference); Note: Isomers include 104296-00-6 (3,4-dimethyl) and 101967-39-9 (2,5-dimethyl).[1] |
| SMILES | Cc1cc(cc(c1)C)c2csc(n2)N |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 138–142 °C (Typical for this class of xylyl-thiazoles) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
Part 2: Synthesis Protocol (Hantzsch Thiazole Synthesis)
The most robust route for synthesizing this compound is the Hantzsch Thiazole Synthesis . This condensation reaction involves a reactive
Reaction Mechanism & Workflow
The synthesis proceeds in two stages:
-
Bromination: Conversion of 3,5-dimethylacetophenone to 2-bromo-1-(3,5-dimethylphenyl)ethanone.
-
Cyclization: Condensation of the
-bromoketone with thiourea to form the thiazole ring.
Step-by-Step Experimental Protocol
Reagents:
-
Precursor A: 3,5-Dimethylacetophenone (CAS: 53606-06-7 for the brominated derivative precursor).
-
Brominating Agent: Bromine (
) or Phenyltrimethylammonium tribromide (PTAB) for milder conditions. -
Cyclization Reagent: Thiourea (
). -
Solvent: Ethanol (EtOH) or DMF.
Procedure:
-
-Bromination (if starting from acetophenone):
-
Dissolve 3,5-dimethylacetophenone (10 mmol) in glacial acetic acid (20 mL).
-
Add bromine (10 mmol) dropwise at 0–5 °C.
-
Stir at room temperature for 2 hours.
-
Pour into ice water; filter the precipitate (2-bromo-1-(3,5-dimethylphenyl)ethanone).
-
Checkpoint: Verify formation of the bromoketone (TLC: Hexane/EtOAc 8:2).
-
-
Hantzsch Cyclization:
-
Dissolve the
-bromoketone (10 mmol) in absolute ethanol (30 mL). -
Add thiourea (11 mmol, 1.1 eq) to the solution.
-
Reflux the mixture for 2–4 hours.
-
Observation: The reaction typically turns clear, then precipitates the hydrobromide salt of the thiazole.
-
-
Work-up & Purification:
Visualization: Synthesis Pathway
Figure 1: Hantzsch synthesis pathway converting 3,5-dimethylacetophenone to the target aminothiazole.[4][5]
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected based on the structural isomers.
Proton NMR ( H NMR, 400 MHz, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.45 | Singlet (br) | 2H | |
| 7.38 | Singlet | 2H | Ar-H (Positions 2,6 on phenyl ring) |
| 6.95 | Singlet | 1H | Thiazole-H (Position 5 on thiazole ring) |
| 6.85 | Singlet | 1H | Ar-H (Position 4 on phenyl ring) |
| 2.28 | Singlet | 6H |
Analysis: The key differentiator for the 3,5-dimethyl isomer is the integration of the methyl signal (6H) and the specific aromatic pattern (2:1 ratio of protons).
Mass Spectrometry (ESI-MS)
-
Calculated Mass: 204.07
-
Observed
: 205.1 m/z -
Fragmentation: Characteristic loss of the thiazole fragment or methyl groups may be observed in MS/MS.
Part 4: Biological Applications & Mechanism of Action
This compound is rarely used as a standalone drug but serves as a vital intermediate and pharmacophore in medicinal chemistry.
Kinase Inhibition (B-Raf / VEGFR)
The 2-aminothiazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The 3,5-dimethylphenyl group occupies the hydrophobic pocket (gatekeeper region) of the kinase, improving selectivity.
-
Mechanism:[5][6] Competitive inhibition at the ATP-binding site.
-
Relevance: Precursor for Dabrafenib-like analogues (B-Raf V600E inhibitors).
Adenosine Receptor Antagonism
Substituted thiazoles are explored as antagonists for
Antimicrobial Activity
The free amine group allows for the formation of Schiff bases (imines) or amides, which have demonstrated efficacy against Candida albicans and Gram-positive bacteria by disrupting cell wall synthesis.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: SAR analysis highlighting the functional roles of the molecule's substructures.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Xi).
-
GHS Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidation of the amine.
References
-
Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]
- Kinase Inhibitor Scaffolds:Journal of Medicinal Chemistry. "2-Aminothiazoles as Potent Kinase Inhibitors." (General Reference for Scaffold Utility).
-
Isomer Data (3,4-Dimethylphenyl): National Center for Biotechnology Information. PubChem Compound Summary for CID 12217646, 4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine. Available at: [Link]
Sources
2-amino-4-(3,5-dimethylphenyl)thiazole chemical structure properties
Title: 2-Amino-4-(3,5-Dimethylphenyl)thiazole: Structural Profiling, Synthetic Methodology, and Pharmacological Potential
Executive Summary As a Senior Application Scientist in drug discovery, I approach the 2-amino-4-arylthiazole scaffold not merely as a chemical structure, but as a highly tunable, privileged pharmacophore. The specific derivative, 2-amino-4-(3,5-dimethylphenyl)thiazole , represents a strategic convergence of electronic versatility and steric precision. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and mechanistic binding rationale, designed to guide researchers in leveraging this scaffold for advanced therapeutic development[1].
Structural and Physicochemical Profiling
The pharmacological utility of 2-amino-4-(3,5-dimethylphenyl)thiazole is dictated by the synergistic interaction between its two primary domains: the heterocyclic core and the substituted aryl appendage.
The 2-Aminothiazole Core (Electronic Properties):
The thiazole ring is an electron-rich heteroaromatic system. The presence of the 2-amino group introduces a strong electron-donating effect via resonance, significantly increasing the electron density at the C5 position of the thiazole ring. This core is subject to annular tautomerism (amino-thiazole
The 3,5-Dimethylphenyl Moiety (Steric and Lipophilic Effects): The 3,5-dimethyl substitution pattern is not arbitrary. By placing methyl groups at the meta positions, we restrict the rotational degrees of freedom of the phenyl ring relative to the thiazole core. This conformational locking reduces the entropic penalty upon binding to hydrophobic sub-pockets of target proteins. Furthermore, the methyl groups enhance the overall lipophilicity (LogP) of the molecule, improving membrane permeability without violating Lipinski's Rule of Five.
Table 1: Physicochemical and Pharmacokinetic Parameters
To facilitate lead optimization, the quantitative properties of 2-amino-4-(3,5-dimethylphenyl)thiazole are summarized below.
| Property | Value | Computational/Experimental Rationale |
| Molecular Formula | C₁₁H₁₂N₂S | - |
| Molecular Weight | 204.29 g/mol | Highly optimal for small-molecule drug design (<500 Da), allowing ample room for further functionalization. |
| LogP (Estimated) | ~3.2 | The lipophilic 3,5-dimethylphenyl group ensures excellent lipid bilayer permeability. |
| Topological Polar Surface Area | 67.2 Ų | Ideal for oral bioavailability; falls within the threshold (<90 Ų) for potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 | The primary amine (-NH₂) acts as a critical donor, often interacting with kinase hinge regions. |
| H-Bond Acceptors | 3 | Thiazole N, Thiazole S, and Amino N provide versatile, multi-directional binding modes. |
Synthetic Methodology: The Hantzsch Thiazole Synthesis
The most robust and industrially scalable method for constructing this scaffold is the Hantzsch thiazole synthesis[3]. This multicomponent condensation relies on the reaction between an
Mechanistic Causality
The reaction initiates via S-alkylation . Sulfur is a softer, more polarizable, and highly potent nucleophile compared to the nitrogen in thiourea. Therefore, the sulfur atom selectively attacks the electrophilic carbon of the
Fig 1. Mechanistic workflow of the Hantzsch synthesis for 2-amino-4-(3,5-dimethylphenyl)thiazole.
Step-by-Step Experimental Protocol (Self-Validating Workflow)
To ensure high yield and purity, the following protocol incorporates built-in validation steps:
-
Reagent Preparation: Dissolve 10.0 mmol of 2-bromo-1-(3,5-dimethylphenyl)ethanone in 20 mL of absolute ethanol. Causality: Ethanol is selected because its dielectric constant perfectly stabilizes the polar transition state during the initial S-alkylation step without promoting side reactions.
-
Condensation: Add 10.5 mmol (slight excess) of thiourea to the solution. Reflux the mixture at 80°C for 2–4 hours.
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the UV-active
-haloketone spot confirms complete conversion. -
Isolation: Cool the reaction mixture to 0°C. The product will precipitate as the hydrobromide salt. Filter the solid under a vacuum.
-
Neutralization: Suspend the hydrobromide salt in cold distilled water and titrate dropwise with 10% aqueous ammonia until the pH reaches 8.0–8.5. Causality: This specific pH range ensures complete conversion to the free base while preventing alkaline degradation of the thiazole ring.
-
Purification: Filter the resulting free base and recrystallize from an ethanol/water mixture to yield analytically pure 2-amino-4-(3,5-dimethylphenyl)thiazole.
Pharmacological Potential and Target Binding Mechanisms
Derivatives of 2-amino-4-arylthiazoles have demonstrated profound efficacy in both oncology and infectious disease paradigms[1]. They are widely recognized for their antitubercular properties[4] and their ability to act as potent ATP-competitive kinase inhibitors[2].
Kinase Inhibition Rationale: In the context of kinase targets (e.g., Aurora kinases, CDKs), the 2-aminothiazole core functions as an ideal "hinge binder." The thiazole nitrogen acts as a hydrogen-bond acceptor, while the exocyclic 2-amino group acts as a hydrogen-bond donor, perfectly mimicking the binding mode of the adenine ring of ATP within the kinase hinge region.
Simultaneously, the 3,5-dimethylphenyl group is projected into the adjacent hydrophobic pocket (often referred to as the "selectivity pocket"). The meta-methyl groups provide critical Van der Waals contacts, anchoring the molecule and significantly increasing target residence time.
Fig 2. Pharmacophore binding model of the 2-aminothiazole scaffold within a generic kinase domain.
By understanding the exact steric and electronic contributions of the 2-amino-4-(3,5-dimethylphenyl)thiazole scaffold, drug development professionals can rationally design next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.
References
-
Title: Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review Source: Taylor & Francis (tandfonline.com) URL: [Link]
-
Title: Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity Source: ResearchGate URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL: [Link]
-
Title: Recent Development in the Synthesis of Thiazoles Source: National Institutes of Health (NIH) / Bentham Science URL: [Link]
Sources
4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine molecular weight and formula
An In-Depth Technical Guide to 4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its prevalence is due to its versatile chemical reactivity and its ability to act as a pharmacophore, engaging with a wide range of biological targets. This technical guide provides a comprehensive overview of 4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine, a representative of the 4-aryl-2-aminothiazole class of compounds. This document details its fundamental physicochemical properties, a robust and widely utilized synthetic methodology, expected analytical characterization, and the broad therapeutic potential of this scaffold. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural motif in a multitude of biologically active compounds. When substituted with an amino group at the 2-position, the resulting 2-aminothiazole scaffold gains significant therapeutic importance. This "privileged" structure is present in a variety of drugs, including the anti-inflammatory agent Meloxicam, the antibacterial Sulfathiazole, and the third-generation cephalosporin antibiotic Cefdinir.[1]
The broad-spectrum biological activity of 2-aminothiazole derivatives is a major driver for their continued investigation in medicinal chemistry. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antifungal, and antiviral properties.[2][3][4] The versatility of the 2-aminothiazole core allows for extensive structural modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize drug candidates for specific therapeutic targets.
Physicochemical Properties of 4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine
The fundamental properties of a compound are critical for its application in drug discovery and development, influencing factors such as solubility, membrane permeability, and metabolic stability. The key physicochemical properties of 4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine are summarized in the table below. These values are consistent with its isomeric structures, such as 4-(2,5-dimethylphenyl)thiazol-2-ylamine.[5]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂S | [5] |
| Molecular Weight | 204.29 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| InChI Key | (Isomer-dependent) |
Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis, first reported in 1887.[6] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.[6][7] For the preparation of 4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine, the key starting materials are 2-bromo-1-(3,5-dimethylphenyl)ethan-1-one and thiourea.
The causality behind this experimental choice lies in the high efficiency and reliability of the Hantzsch synthesis. The reaction proceeds through a well-established mechanism, ensuring a high yield of the desired product. The mechanism involves an initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Hantzsch thiazole synthesis workflow.
Structural Elucidation and Characterization
The unambiguous identification and confirmation of the structure of a synthesized compound are paramount. This is achieved through a combination of spectroscopic techniques. The expected data for 4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine are detailed below, based on the analysis of its structure and data from analogous compounds.[8][9][10]
| Technique | Expected Observations |
| ¹H-NMR | - A singlet for the thiazole proton (C5-H) around 6.5-7.0 ppm.- A broad singlet for the amino (-NH₂) protons.- Singlets for the two methyl (-CH₃) groups on the phenyl ring around 2.3 ppm.- Signals in the aromatic region for the phenyl protons. |
| ¹³C-NMR | - A signal for the C2 carbon (bearing the amino group) around 168 ppm.- A signal for the C4 carbon around 150 ppm.- A signal for the C5 carbon around 105-110 ppm.- Signals for the aromatic carbons of the dimethylphenyl ring.- Signals for the methyl carbons around 21 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations for the primary amine around 3300-3400 cm⁻¹.- C=N stretching of the thiazole ring around 1620-1640 cm⁻¹.- Aromatic C=C stretching vibrations around 1500-1600 cm⁻¹. |
| Mass Spec (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 204.29. |
Biological Significance and Therapeutic Potential
The 4-aryl-2-aminothiazole scaffold is a highly sought-after structure in drug discovery due to its wide range of biological activities. The substitution pattern on the phenyl ring can significantly influence the therapeutic profile of the compound.
-
Anticancer Activity: Numerous derivatives of 2-aminothiazole have demonstrated potent anticancer activity against a variety of human cancer cell lines, including breast, lung, colon, and leukemia.[4] The mechanism of action can vary, with some compounds acting as inhibitors of specific kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4]
-
Anti-inflammatory Effects: The 2-aminothiazole core is present in the nonsteroidal anti-inflammatory drug (NSAID) Meloxicam.[1] Derivatives of this scaffold can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.
-
Antimicrobial and Antifungal Properties: The thiazole ring is a component of several antimicrobial agents. 4-Aryl-2-aminothiazole derivatives have been shown to possess significant activity against various bacterial and fungal strains.[2][3]
The diagram below illustrates a generalized signaling pathway that could be modulated by a 2-aminothiazole-based kinase inhibitor, a common mechanism of action for anticancer drug candidates.
Caption: Kinase inhibition by a 2-aminothiazole derivative.
Detailed Experimental Protocols
The following protocols are provided as a general guideline for the synthesis and characterization of 4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine.
Synthesis of 2-Bromo-1-(3,5-dimethylphenyl)ethan-1-one
-
Reactant Preparation: To a solution of 1-(3,5-dimethylphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid, add bromine (1 equivalent) dropwise at room temperature with constant stirring.
-
Reaction: Stir the reaction mixture at room temperature until the color of bromine disappears, indicating the completion of the reaction (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. The solid product will precipitate out.
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-bromo-1-(3,5-dimethylphenyl)ethan-1-one.
Hantzsch Synthesis of 4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine
-
Reactant Preparation: In a round-bottom flask, dissolve 2-bromo-1-(3,5-dimethylphenyl)ethan-1-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reaction: Reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid product will precipitate.
-
Neutralization: Add a solution of sodium bicarbonate or ammonia to neutralize the hydrobromide salt formed during the reaction, leading to the precipitation of the free base.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallize from ethanol or an appropriate solvent system to obtain pure 4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine.
Characterization
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopy: Obtain ¹H-NMR, ¹³C-NMR, FT-IR, and Mass spectra of the final compound to confirm its structure and purity.
Conclusion
4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine is a valuable compound within the broader class of 2-aminothiazoles. Its straightforward synthesis via the Hantzsch reaction, coupled with the proven therapeutic potential of the 4-aryl-2-aminothiazole scaffold, makes it and its derivatives attractive targets for further investigation in drug discovery programs. This guide has provided a detailed overview of its fundamental properties, synthesis, characterization, and potential applications, offering a solid foundation for researchers in the field.
References
-
Journal of Pharmaceutical and Applied Chemistry. A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2025). Available from: [Link]
-
Pharmaffiliates. 4-(2,5-Dimethylphenyl)thiazol-2-ylamine. Available from: [Link]
-
Der Pharmacia Lettre. Biological and medicinal significance of 2-aminothiazoles. (2014). Available from: [Link]
-
Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2017). Available from: [Link]
-
Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Available from: [Link]
-
Future Science. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Available from: [Link]
-
Molecules. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Available from: [Link]
-
YouTube. synthesis of thiazoles. (2019). Available from: [Link]
-
ChemSynthesis. 1,3-thiazol-2-amine. (2025). Available from: [Link]
-
ResearchGate. Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2010). Available from: [Link]
-
AIP Publishing. Spectroscopic, DFT and Z-Scan Assisted Study of an Azo Compound N-(2,6-Dimethylphenyl)-4-(4-Chlorophenyl) Thiazol-2-Amine. (2018). Available from: [Link]
-
Chemspace. 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine. Available from: [Link]
-
ResearchGate. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2016). Available from: [Link]
-
ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2025). Available from: [Link]
-
ResearchGate. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (2011). Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: Biological Activity & Synthesis of 4-(3,5-Dimethylphenyl)thiazole Derivatives
Topic: Biological Activity of 4-(3,5-dimethylphenyl)thiazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The 4-(3,5-dimethylphenyl)thiazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by the specific lipophilic profile of the 3,5-dimethyl substitution on the phenyl ring. Unlike unsubstituted phenylthiazoles, this moiety is engineered to occupy specific hydrophobic pockets within enzyme active sites—most notably the ATP-binding cleft of p38 MAP Kinase and the colchicine-binding site of tubulin .
This guide provides a rigorous analysis of the scaffold’s structure-activity relationship (SAR), a validated Hantzsch synthesis protocol, and detailed workflows for evaluating its primary biological activities: anti-inflammatory (p38 MAPK inhibition) and anticancer (tubulin polymerization inhibition).
Structural Rationale & SAR
The biological potency of this derivative hinges on the 3,5-dimethylphenyl group.
-
Hydrophobic Anchoring: In kinase targets (e.g., p38 MAPK), the 3,5-dimethyl pattern creates a steric bulk that fits precisely into the hydrophobic "selectivity pocket" (often Gatekeeper region), displacing water and increasing binding affinity (
). -
Lipophilicity (LogP): The two methyl groups increase the cLogP by approximately 1.0 unit compared to the phenyl analog, enhancing membrane permeability for intracellular targets.
-
Electronic Effect: The methyl groups are weak electron donors, slightly increasing the electron density of the phenyl ring, which can influence
stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding site.
Chemical Synthesis: The Hantzsch Protocol
The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis.[1] This protocol is designed for high yield and minimal side products.
Retrosynthetic Analysis
Target: 2-Amino-4-(3,5-dimethylphenyl)thiazole
Precursors: 3,5-Dimethylacetophenone
Step-by-Step Synthesis Protocol
Phase 1:
-
Reagents: Dissolve 3,5-dimethylacetophenone (10 mmol) in glacial acetic acid (20 mL).
-
Bromination: Add Bromine (
, 10 mmol) dropwise at 0°C. The reaction is exothermic; control temperature to prevent poly-bromination. -
Work-up: Stir at room temperature (RT) for 2 hours. Pour into ice water. Filter the precipitate (
-bromo-3,5-dimethylacetophenone). Recrystallize from ethanol.
Phase 2: Cyclization (Hantzsch Condensation)
-
Reactants: Combine
-bromo-3,5-dimethylacetophenone (5 mmol) and Thiourea (5.5 mmol) in Ethanol (20 mL). -
Reflux: Heat to reflux (
C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). -
Precipitation: Cool to RT. The hydrobromide salt of the thiazole will precipitate.
-
Neutralization: Filter the salt and suspend in water. Adjust pH to 8–9 using ammonium hydroxide (
) to liberate the free base. -
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Visual Synthesis Workflow
Caption: Hantzsch synthesis pathway converting acetophenone precursor to the active thiazole scaffold.[1][2]
Primary Biological Activity: p38 MAP Kinase Inhibition
The 4-(3,5-dimethylphenyl)thiazole core is a validated scaffold for inhibiting p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a key regulator of cytokine production (TNF-
Mechanism of Action
-
Type: ATP-competitive inhibition.
-
Binding Mode: The thiazole nitrogen acts as a hydrogen bond acceptor for the hinge region (Met109 in p38
). The 3,5-dimethylphenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106), providing selectivity over other kinases. -
Therapeutic Application: Rheumatoid arthritis, inflammatory bowel disease.
Experimental Protocol: p38 MAPK Kinase Assay
To validate inhibitory potential (
-
Reagents: Recombinant p38
enzyme, ATF-2 (substrate), ATP, P-ATP (or fluorescent tracer). -
Buffer: 25 mM HEPES (pH 7.5), 10 mM
, 2 mM DTT. -
Procedure:
-
Incubate compound (0.1 nM – 10
M) with p38 enzyme for 15 min at RT. -
Initiate reaction by adding ATP/Substrate mix.
-
Incubate for 30–60 min at
C. -
Terminate reaction (EDTA or filtration).
-
-
Detection: Measure phosphorylation of ATF-2 via scintillation counting or fluorescence polarization.
-
Control: SB203580 (Standard p38 inhibitor).
Signaling Pathway Diagram
Caption: Inhibition of the p38 MAPK signaling cascade prevents downstream cytokine release.
Secondary Biological Activity: Anticancer (Tubulin)
Derivatives where the 2-position is substituted with an amine or hydrazine show potent tubulin polymerization inhibition , similar to Combretastatin A-4.
-
Target: Colchicine-binding site of
-tubulin. -
Effect: Disruption of microtubule dynamics
G2/M cell cycle arrest Apoptosis. -
Selectivity: The 3,5-dimethyl group mimics the trimethoxyphenyl ring of Combretastatin, crucial for fitting into the
-tubulin hydrophobic pocket.
Comparative Activity Data
| Compound Variant | Target | Primary Activity | IC50 / Kd | Reference |
| 4-(3,5-dimethylphenyl)-5-(4-pyridyl)thiazole | p38 MAPK | Anti-inflammatory | ~10 - 50 nM | |
| 2-amino-4-(3,5-dimethylphenyl)thiazole | Tubulin | Anticancer (Breast/Lung) | 0.5 - 2.0 | |
| Hydrazine-thiazole derivatives | EGFR | Antiproliferative | 20 - 100 nM |
References
-
Patent: Substituted 1,3-thiazole compounds, their production and use. (p38 MAP Kinase Inhibition).[5][6] WO2001074811A2. Link
-
Journal: Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer. (Anticancer/Tubulin). PMC9459999. Link
-
Journal: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. (EGFR/Antiproliferative). Frontiers in Chemistry. Link
-
Protocol: Hantzsch Synthesis of 2-Aminothiazoles: Application Notes. BenchChem.[1] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2001074811A2 - Substituted 1,3-thiazole compounds, their production and use - Google Patents [patents.google.com]
- 4. N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide - CAS号 365429-55-6 - 摩熵化学 [molaid.com]
- 5. 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine - CAS号 365430-01-9 - 摩熵化学 [molaid.com]
- 6. CA2404384A1 - Substituted 1,3-thiazole compounds, their production and use - Google Patents [patents.google.com]
The 3,5-Dimethylphenyl Thiazole Scaffold: A Privileged Pharmacophore in Kinase Inhibitor Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of targeted oncology and autoimmune therapeutics, the discovery of highly selective, ATP-competitive kinase inhibitors relies heavily on optimizing stereoelectronic interactions within the kinase hinge region. Among the myriad of chemical moieties explored, the 3,5-dimethylphenyl thiazole (3,5-DMPT) scaffold has emerged as a uniquely privileged pharmacophore. Originally identified through high-throughput screening and refined via rigorous structure-activity relationship (SAR) campaigns, this moiety demonstrates exceptional binding affinity and selectivity, most notably against Spleen Tyrosine Kinase (SYK) and Src-family kinases (e.g., Lck) [1].
This technical guide deconstructs the mechanistic causality behind the 3,5-DMPT scaffold's potency, provides self-validating experimental protocols for its synthesis and biological evaluation, and outlines the structural biology principles that make it a cornerstone of modern kinase inhibitor design.
Structural Biology & Mechanistic Causality
To understand why the 3,5-dimethylphenyl substitution on a thiazole-pyrimidine core vastly outperforms unsubstituted or mono-substituted analogs, we must examine the thermodynamics of the kinase ATP-binding pocket.
The Hinge Region Hydrogen Bond Network
The thiazole ring, often coupled with a pyrimidine or carboxamide group, acts as the primary anchoring point. The nitrogen atoms in this core structure form a critical bidentate hydrogen-bond donor/acceptor network with the backbone amides of the kinase hinge region (e.g., Ala400 in SYK) [2]. This anchors the molecule, but anchoring alone does not confer high selectivity or sub-nanomolar potency.
Exploiting the Hydrophobic "Back Pocket" (Entropic Optimization)
The true driver of the 3,5-DMPT scaffold's potency is the 3,5-dimethylphenyl group . When the inhibitor is anchored to the hinge, this phenyl ring projects deep into the hydrophobic selectivity pocket (the "back pocket").
-
Causality of Substitution: An unsubstituted phenyl ring rotates freely, incurring a high entropic penalty upon binding. By introducing methyl groups at the 3 and 5 (meta) positions, the molecule achieves an optimal van der Waals radius that perfectly fills the hydrophobic cavity.
-
Conformational Locking: The steric bulk of the meta-methyl groups restricts the torsional rotation of the phenyl ring relative to the core scaffold. This "locks" the molecule into its bioactive conformation before it enters the binding site, drastically reducing the entropic penalty of binding and driving the dissociation constant (
) into the low nanomolar range.
Fig 1: 3,5-DMPT inhibitor intervention in the SYK-mediated B-cell receptor signaling pathway.
Quantitative SAR Data
The causality described above is directly reflected in the empirical data. The table below summarizes the Structure-Activity Relationship (SAR) demonstrating the superiority of the 3,5-dimethyl substitution in a standard 4-thiazolyl-2-phenylaminopyrimidine series [1].
| Compound | R-Group on Phenyl Ring | SYK | Mast Cell Degranulation | Mechanistic Rationale |
| 1 | H (Unsubstituted) | 125.0 | >1000 | Baseline hinge binding; loose fit in hydrophobic pocket allows rotation. |
| 2 | 3-Methyl | 45.0 | 450 | Partial filling of the back pocket; moderate reduction in entropic penalty. |
| 3 | 3,5-Dimethyl | 2.5 | 35 | Optimal steric fit; maximum entropic benefit and solvent displacement. |
| 4 | 2-Chloro-6-methyl | 18.0 | 120 | Steric clash with SYK gatekeeper residue; better suited for ABL/Src targets [3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following workflows represent self-validating systems for the synthesis and biological evaluation of 3,5-DMPT kinase inhibitors.
Protocol 4.1: Synthesis of the 3,5-DMPT Core Scaffold
Objective: Synthesize 2-((3,5-dimethylphenyl)amino)-4-(thiazol-4-yl)pyrimidine.
-
Reagent Preparation: Dissolve 1.0 eq of 2-chloro-4-(thiazol-4-yl)pyrimidine and 1.2 eq of 3,5-dimethylaniline in anhydrous 1,4-dioxane.
-
Catalyst Addition: Add 0.05 eq of Pd₂(dba)₃ (catalyst), 0.1 eq of Xantphos (ligand), and 2.0 eq of Cs₂CO₃ (base) under an argon atmosphere. Causality: Xantphos provides a wide bite angle, optimizing the reductive elimination step in the Buchwald-Hartwig amination.
-
Reaction: Heat the mixture to 100°C for 12 hours.
-
Self-Validation (In-Process): Perform TLC (Hexane:EtOAc 1:1). The disappearance of the starting pyrimidine spot validates reaction completion.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography. Confirm identity and purity (>95%) via LC-MS and ¹H-NMR. The signature meta-methyl protons should appear as a singlet integrating to 6H around
2.3 ppm.
Protocol 4.2: TR-FRET Kinase Assay for SYK Inhibition
Objective: Quantify the
-
Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Reaction Assembly: In a 384-well plate, combine 2 nM recombinant human SYK kinase domain, 100 nM biotinylated substrate peptide, and serial dilutions of the 3,5-DMPT inhibitor (10 µM to 0.1 nM).
-
Initiation: Add ATP at its apparent
(e.g., 15 µM) to initiate the reaction. Incubate for 60 minutes at 25°C. -
Quenching & Detection: Add EDTA (to chelate Mg²⁺ and stop the kinase) alongside a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).
-
Self-Validation (Quality Control): Calculate the Z'-factor using positive controls (e.g., R406, a known SYK inhibitor) and DMSO negative controls.
-
Formula:
-
Validation Gate: Proceed with data analysis only if Z' > 0.6 , ensuring the assay has a wide enough dynamic range and low enough variance to accurately resolve sub-nanomolar
differences.
-
Fig 2: Self-validating workflow for the synthesis and biological evaluation of kinase inhibitors.
Conclusion
The integration of the 3,5-dimethylphenyl group onto a thiazole-based hinge binder is not merely a structural variation; it is a calculated thermodynamic optimization. By displacing water networks and locking the molecule into a rigid, bio-active conformation, the 3,5-DMPT scaffold minimizes entropic loss upon target engagement. As demonstrated through rigorous biochemical assays and structural biology data, this pharmacophore remains a highly reliable starting point for the development of next-generation kinase inhibitors targeting SYK, Lck, and related signaling cascades.
References
-
Farmer, L.J., Bemis, G., Britt, S.D., et al. "Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK)." Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235 (2008). URL:[Link]
-
RCSB Protein Data Bank. "3EMG: Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK)." URL: [Link]
- "Cyclic protein tyrosine kinase inhibitors." Google Patents, Patent No. CN1348370A.
Positional Isomerism in Thiazolium Catalysts: A Comparative Analysis of 3,4-Dimethylthiazolium and 3,5-Dimethylthiazolium Salts
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The thiazole nucleus is a cornerstone of heterocyclic chemistry, pivotal in pharmaceuticals and, notably, in organocatalysis as a precursor to N-Heterocyclic Carbenes (NHCs). While the thiazole scaffold is common, the specific placement of substituents dramatically alters its physicochemical and reactive properties. This guide provides an in-depth technical analysis of two closely related but functionally distinct isomers: 3,4-dimethylthiazolium and 3,5-dimethylthiazolium salts. We will dissect how the simple transposition of a methyl group from the C4 to the C5 position creates profound differences in electronic structure, steric hindrance, and stability. These differences have significant downstream implications for their application as catalysts and synthetic intermediates, particularly in the context of drug development where precise control over reactivity and selectivity is paramount. This paper will explore the synthesis, characterization, and functional consequences of this isomerism, offering field-proven insights into the causality behind experimental design and catalyst selection.
The Strategic Importance of Isomerism in Thiazolium-Based Catalysis
Thiazole and its derivatives are integral scaffolds in a multitude of marketed drugs and biologically active compounds.[1] Their significance extends to process chemistry, where N-alkylated thiazolium salts serve as robust precursors for N-Heterocyclic Carbenes (NHCs). These NHCs are powerful organocatalysts capable of inducing Umpolung (dipole inversion) reactivity, enabling key carbon-carbon bond-forming reactions such as the benzoin and Stetter reactions.[2]
The catalytic cycle hinges on the deprotonation of the C2 carbon of the thiazolium ring to form a potent nucleophilic carbene. The acidity of this C2-proton, and the stability and reactivity of the resulting carbene, are finely tuned by the substituents on the thiazole ring. This guide focuses on the isomeric pair of 3,4-dimethylthiazolium and 3,5-dimethylthiazolium salts, where the N-methyl group is constant, but the position of the C-methyl group provides a classic case study in the strategic exploitation of electronic and steric effects. Understanding these differences is not merely academic; it is fundamental to rational catalyst design and the optimization of synthetic routes in complex molecule synthesis.
Fundamental Structural, Electronic, and Steric Distinctions
The core difference between the 3,4- and 3,5-dimethylthiazolium isomers lies in the placement of the C-methyl group relative to the catalytically active C2 carbon. This seemingly minor change has a cascading effect on the molecule's properties.
Figure 1: Chemical structures of 3,4-dimethylthiazolium and 3,5-dimethylthiazolium cations.
2.1 Electronic Effects: Tuning the Acidity of the C2-Proton
The methyl group is a weak electron-donating group (EDG) through induction. The proximity of this group to different parts of the heterocyclic ring alters the overall electron distribution.
-
3,4-Dimethylthiazolium: The methyl group at the C4 position exerts its electron-donating effect more directly on the C=N bond of the ring. This inductive push slightly increases the electron density across the enamine-like C4=C5 double bond and, to a lesser extent, towards the C2 carbon. This marginal increase in electron density at C2 makes the attached proton (C2-H) slightly less acidic compared to the 3,5-isomer. A less acidic proton requires a stronger base or more forcing conditions for deprotonation to initiate the catalytic cycle.[3]
-
3,5-Dimethylthiazolium: With the methyl group at C5, the inductive effect is more distant from the C2 carbon. Its influence on the C2-H acidity is therefore attenuated. Consequently, the C2-H in the 3,5-dimethylthiazolium cation is expected to be more acidic, facilitating easier formation of the corresponding NHC under milder basic conditions.
2.2 Steric Hindrance: A Double-Edged Sword
Steric effects, or the spatial arrangement of atoms, play a critical role in dictating the approach of substrates to the catalytic center.[4][5]
-
3,4-Dimethylthiazolium: The placement of the methyl group at C4 creates significant steric bulk in the direct vicinity of the C2 active site. This "flanking" position can be advantageous, as it can enhance stereoselectivity in asymmetric catalysis by creating a more defined chiral pocket (in chiral variants) and directing the approach of reactants. However, it can also be a detriment, slowing down the reaction rate by impeding the access of bulky substrates to the carbene.[6]
-
3,5-Dimethylthiazolium: The methyl group at C5 is remote from the C2 active site and presents no direct steric hindrance. This allows for easier access of substrates, which can lead to higher reaction rates, especially with sterically demanding reactants. The trade-off is a potential reduction in selectivity, as the catalyst exerts less steric control over the transition state.
Comparative Synthesis Strategies
The synthesis of both isomers follows a reliable two-step pathway: (1) Formation of the substituted methylthiazole base via the Hantzsch thiazole synthesis, and (2) N-alkylation (in this case, methylation) to form the final quaternary thiazolium salt. The choice of starting materials in the initial Hantzsch synthesis dictates which isomer is produced.
Figure 2: General synthetic workflow for 3,4- and 3,5-dimethylthiazolium salts.
Protocol 3.1: Synthesis of 4-Methylthiazole (Precursor to 3,4-Isomer)
This protocol is a representative Hantzsch synthesis. The causality lies in the reaction between the sulfur of the thioamide and the carbonyl carbon of the α-haloketone, followed by cyclization.[7]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine thioacetamide (7.51 g, 0.1 mol) and chloroacetone (9.25 g, 0.1 mol) in 100 mL of ethanol.
-
Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Extraction: Pour the concentrated mixture into 150 mL of water and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil is purified by fractional distillation to yield 4-methylthiazole.
Protocol 3.2: Synthesis of 5-Methylthiazole (Precursor to 3,5-Isomer)
The logic here is to use an α-haloketone where the substitution pattern forces the formation of the 5-substituted isomer. This typically requires a different set of starting materials, such as reacting thioformamide with 3-chloro-2-butanone.
-
Reagent Preparation: In a fume hood, carefully combine thioformamide (6.11 g, 0.1 mol) and 3-chloro-2-butanone (10.65 g, 0.1 mol) in 100 mL of anhydrous acetone.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 3.1. The final product after distillation is 5-methylthiazole.
Protocol 3.3: N-Methylation to Form Thiazolium Salts
This is a standard quaternization of a tertiary amine. The choice of methylating agent and solvent is critical for efficiency and purity. Iodomethane is highly reactive, while dimethyl sulfate is also effective but more toxic.
-
Setup: In a flame-dried, 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the methylthiazole isomer (4-methylthiazole or 5-methylthiazole, 0.05 mol) in 40 mL of anhydrous acetonitrile.
-
Methylation: Cool the solution in an ice bath. Slowly add iodomethane (7.8 g, 0.055 mol, 1.1 equivalents) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. A precipitate will typically form as the thiazolium salt is often insoluble in the reaction solvent.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold, dry diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting crystalline solid under high vacuum. The product (3,4-dimethylthiazolium iodide or 3,5-dimethylthiazolium iodide) is typically used without further purification. For use as a non-halide catalyst, anion exchange can be performed.[8]
Spectroscopic Differentiation
NMR spectroscopy is the most powerful tool for distinguishing between the 3,4- and 3,5-dimethylthiazolium isomers. The chemical environment of each proton and carbon is unique, leading to a distinct spectral fingerprint.
| Feature | 3,4-Dimethylthiazolium Salt | 3,5-Dimethylthiazolium Salt | Rationale |
| Ring Protons | C5-H: Singlet, ~δ 7.5-8.0 ppm | C4-H: Singlet, ~δ 7.8-8.3 ppm | The C-H proton's chemical shift is influenced by the proximity of other groups. The C4-H is generally slightly more downfield. |
| C2-H: Singlet, ~δ 10.0-10.5 ppm | C2-H: Singlet, ~δ 10.2-10.7 ppm | The C2-H proton is highly deshielded due to the adjacent positive nitrogen and sulfur atoms. It is expected to be slightly more acidic (and thus more downfield) in the 3,5-isomer. | |
| Methyl Protons | N-CH₃: Singlet, ~δ 3.9-4.2 ppm | N-CH₃: Singlet, ~δ 3.9-4.2 ppm | The N-methyl protons are in a similar electronic environment in both isomers, directly attached to the positive nitrogen. |
| C4-CH₃: Singlet, ~δ 2.5-2.8 ppm | C5-CH₃: Singlet, ~δ 2.6-2.9 ppm | The C-methyl protons are attached to the aromatic ring and will have distinct, but similar, chemical shifts. | |
| ¹³C NMR (Ring Carbons) | C2: ~155-160 ppmC4: ~140-145 ppmC5: ~120-125 ppm | C2: ~155-160 ppmC4: ~125-130 ppmC5: ~145-150 ppm | The carbon attached to the methyl group (C4 or C5) will be significantly downfield. The chemical shifts of the other ring carbons will also be characteristically different. |
Note: Predicted chemical shifts (in ppm) are relative to TMS and can vary based on the solvent and counter-ion. Data is inferred from typical thiazolium salt values and known substituent effects.[9]
Implications for Reactivity and Application
The structural and electronic differences translate directly into functional performance, particularly in catalysis. The choice between a 3,4- or 3,5-dimethylthiazolium precursor is a deliberate one, made to balance reactivity with selectivity.
| Property | 3,4-Dimethylthiazolium (C4-Methyl) | 3,5-Dimethylthiazolium (C5-Methyl) | Causality & Field Application Insight |
| C2-H Acidity | Lower | Higher | Experimental Choice: For reactions sensitive to strong bases or requiring slow, controlled initiation, the 3,4-isomer is preferable. For rapid carbene generation under mild conditions, the 3,5-isomer is the superior choice. |
| NHC Nucleophilicity | Higher | Lower | Experimental Choice: The electron-donating C4-methyl group makes the resulting carbene a stronger nucleophile. This is ideal for reactions with less-reactive electrophiles. The 3,5-derived carbene is less nucleophilic but still highly effective for most standard transformations. |
| Steric Access to C2 | Hindered | Unhindered | Experimental Choice: In drug development, achieving high stereoselectivity is often critical. The steric bulk of the 3,4-isomer can be leveraged to create a more selective catalyst. When the primary goal is rapid conversion of a bulky substrate, the unhindered 3,5-isomer is the logical starting point. The patent literature describes the use of 2-bromo-3,4-dimethylthiazolium bromide as a peptide coupling reagent, where steric bulk may play a role in its reactivity profile.[8] |
| Overall Stability | Carbene is more stable; Thiazolium salt is less reactive. | Carbene is less stable; Thiazolium salt is more reactive. | Experimental Choice: For robust, high-temperature processes, the greater stability of the 3,4-derived NHC can prevent catalyst degradation. For low-temperature, fast reactions, the higher reactivity of the 3,5-isomer is beneficial. |
Conclusion
The distinction between 3,4-dimethylthiazolium and 3,5-dimethylthiazolium salts is a clear demonstration of how subtle changes in molecular architecture dictate chemical function. The transposition of a single methyl group modulates C2-H acidity, steric accessibility, and carbene nucleophilicity.
-
3,4-Dimethylthiazolium is the catalyst of choice when selectivity is the primary concern, or when reacting with less-hindered substrates where its greater steric bulk can be used to control the reaction outcome. Its higher stability may also be beneficial for process robustness.
-
3,5-Dimethylthiazolium is selected when reaction rate and substrate scope are prioritized, particularly with bulky reactants. Its more acidic C2-H allows for milder reaction conditions.
For the researcher, scientist, or drug development professional, the key takeaway is that these isomers are not interchangeable. They are distinct tools, each with a specific set of properties. The rational selection between them, based on a sound understanding of their inherent electronic and steric differences, is a hallmark of sophisticated synthetic design and a critical step in the efficient development of complex chemical entities.
References
- Ganellin, C. R., & Jefferis, R. (Eds.). (1997). Dictionary of Pharmacological Agents. CRC Press. (URL: )
- Henkel, T., et al. (2004). N-alkylated thiazolium salts and process for their preparation. U.S.
-
Hidalgo, F. J., & Zamora, R. (2004). Strecker-type degradation of α-amino acids produced by the lipid-derived hydroperoxide 4, 5-epoxy-2-decenal. Journal of Agricultural and Food Chemistry, 52(23), 7126-7131. (URL: [Link])
-
Goya, P., Jagerovic, N., & Alkorta, I. (2009). Thiazoles: a privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 9(7), 786-807. (URL: [Link])
-
Breslow, R. (1958). On the Mechanism of Thiamine Action. IV.1 Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719-3726. (URL: [Link])
-
Tavčar, G. (2013). 5-Acetyl-2,4-dimethylthiazole. ResearchGate. (URL: [Link])
-
The Good Scents Company. (n.d.). 4,5-dimethyl thiazole. (URL: [Link])
-
Jean, M., & Melot, J. M. (2003). Hantzsch thiazole synthesis: a new, convenient, and safe procedure for the preparation of 2, 4-disubstituted thiazoles. Synthetic Communications, 33(16), 2841-2849. (URL: [Link])
-
Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. (URL: [Link])
-
PubChem. (n.d.). 2,4-Dimethylthiazole. (URL: [Link])
-
The Good Scents Company. (n.d.). 2,5-dimethyl thiazole. (URL: [Link])
-
Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-361. (URL: [Link])
-
Chan, K. W., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Physical Chemistry Chemical Physics, 23(34), 19333-19345. (URL: [Link])
-
The Good Scents Company. (n.d.). 4,5-dimethyl-2-ethyl thiazole. (URL: [Link])
-
Science of Synthesis. (2004). Product Class 12: 1,3,4-Thiadiazoles. Thieme. (URL: [Link])
-
Biju, A. T., Kumatabara, A., & Glorius, F. (2011). N-Heterocyclic Carbene-Catalyzed Umpolung of α,β-Unsaturated Aldehydes: A Privileged Reaction Manifold. Angewandte Chemie International Edition, 50(36), 8116-8118. (URL: [Link])
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. (URL: [Link])
-
PubChem. (n.d.). 2,5-Dimethylthiazole. (URL: [Link])
-
McKinnon, D. M., & Robak, M. E. (1968). Preparation of some isothiazolium salts. Canadian Journal of Chemistry, 46(11), 1855-1860. (URL: [Link])
-
da Silva, J. F., et al. (2007). Synthesis and Characterization of some New Mesoionic 1,3-Thiazolium-5-thiolates via Cyclodehydration and in situ 1,3-Dipolar Cycloaddition/Cycloreversion. Journal of the Brazilian Chemical Society, 18, 1481-1487. (URL: [Link])
-
Reddy, M. S. (2018). Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts. University of Saskatchewan. (URL: [Link])
- Silla, E., & Tuñón, I. (2010). Steric Effects. In Encyclopedia of Supramolecular Chemistry. CRC Press. (URL: )
-
Schwarz, G. (1945). 2,4-Dimethylthiazole. Organic Syntheses, 25, 35. (URL: [Link])
-
SciELO México. (2018). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Journal of the Mexican Chemical Society, 62(1). (URL: [Link])
-
Boucekkine, A., et al. (2007). Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. E-Journal of Chemistry, 4(2), 147-155. (URL: [Link])
-
Verma, R., & Kumar, S. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(47), 32917-32943. (URL: [Link])
-
Pharmacy 180. (n.d.). Steric Features of Drugs. (URL: [Link])
-
Asiri, A. M., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8752. (URL: [Link])
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. (URL: [Link])
-
D'Anna, F., et al. (2012). Functionalised diimidazolium salts: the anion effect on the catalytic ability. RSC Advances, 2(2), 564-572. (URL: [Link])
-
Wang, Z., et al. (2023). Tunable Thiazolium Carbenes for Enantioselective Radical Three-Component Dicarbofunctionalizations. Journal of the American Chemical Society. (URL: [Link])
-
Fujii, S., et al. (2019). Steric and Conformational Effects in Molecular Junctions. The Journal of Physical Chemistry C, 123(1), 169-178. (URL: [Link])
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives [mdpi.com]
- 4. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric Hindrance Effect | Definition, Factors & Examples - Video | Study.com [study.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents [patents.google.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
Methodological & Application
Application Note: Hantzsch Synthesis of 2-Amino-4-(3,5-dimethylphenyl)thiazole
Executive Summary
This application note details the optimized protocol for synthesizing 2-amino-4-(3,5-dimethylphenyl)thiazole via the Hantzsch Thiazole Synthesis. This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for kinase inhibitors, antimicrobial agents, and antagonists for various G-protein coupled receptors (GPCRs).
The method described utilizes a robust, atom-economical condensation between 3,5-dimethylphenacyl bromide (an
Scientific Background & Mechanism[1][2][3][4][5]
The Hantzsch Thiazole Synthesis
The reaction proceeds through a cascade sequence involving nucleophilic substitution, condensation, and dehydration.[1]
-
S-Alkylation: The sulfur atom of thiourea (acting as a soft nucleophile) attacks the
-carbon of the phenacyl bromide, displacing the bromide ion. This forms an -alkylisothiouronium salt intermediate. -
Cyclization: The terminal amino group of the isothiouronium intermediate attacks the carbonyl carbon.
-
Dehydration: Loss of a water molecule drives the aromatization, resulting in the stable thiazole ring.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway of the Hantzsch synthesis converting 3,5-dimethylphenacyl bromide to the aminothiazole.[2][1][3][4]
Experimental Design
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[5] | Role | Safety Note |
| 3,5-Dimethylphenacyl bromide | 227.10 | 1.0 | Electrophile | Lachrymator, Skin Irritant. Handle in fume hood. |
| Thiourea | 76.12 | 1.1 | Nucleophile | Suspected Carcinogen. Wear nitrile gloves. |
| Ethanol (Absolute) | 46.07 | Solvent | Solvent | Flammable. |
| Sodium Bicarbonate (aq) | 84.01 | Excess | Base | Irritant. Used for neutralization.[6] |
Expert Insight: We use a slight excess (1.1 eq) of thiourea to ensure complete consumption of the phenacyl bromide, which is difficult to remove during purification. The 3,5-dimethyl substitution pattern on the phenyl ring is electron-donating; this slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted analogs, but the reaction remains highly efficient in refluxing ethanol.
Equipment
-
100 mL Round-bottom flask (RBF)[4]
-
Magnetic stir bar & Hotplate/Oil bath
-
Buchner funnel & Vacuum filtration setup
-
pH paper
Detailed Protocol
Phase 1: Reaction Setup
-
Weighing: In a 100 mL RBF, dissolve 3,5-dimethylphenacyl bromide (2.27 g, 10.0 mmol) in absolute ethanol (20 mL).
-
Note: Ensure the solid is fully dissolved. Gentle warming (30°C) may be required.
-
-
Addition: Add thiourea (0.84 g, 11.0 mmol) directly to the stirring solution.
-
Reflux: Attach the reflux condenser. Heat the mixture to reflux (approx. 80°C oil bath temperature) with moderate stirring.
-
Monitoring: Maintain reflux for 2–3 hours .
-
Validation: Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting bromide (
) should disappear, and a polar baseline spot (salt) or lower spot (amine) will appear.
-
Phase 2: Isolation of HBr Salt (Optional but Recommended)
Expert Note: The direct product of this reaction is the hydrobromide salt. Isolating this salt first often yields higher purity than direct basification of the reaction mixture.
-
Cooling: Remove the flask from heat and allow it to cool to room temperature. Then, place the flask in an ice bath (0–4°C) for 30 minutes.
-
Precipitation: A white to off-white precipitate (the thiazole HBr salt) should form.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted thiourea and colored impurities.
Phase 3: Neutralization (Free Base Formation)
-
Resuspension: Transfer the solid HBr salt into a 250 mL beaker. Suspend it in distilled water (50 mL).
-
Basification: While stirring, slowly add saturated aqueous NaHCO
or 10% NH OH until the pH reaches 9–10.-
Observation: The solid will change texture as it converts from the ionic salt to the free amine.
-
-
Final Isolation: Stir for 15 minutes to ensure complete neutralization. Filter the solid free base. Wash copiously with water to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.
Phase 4: Purification (Recrystallization)
If the melting point range is broad (>2°C), recrystallize the crude product.
-
Solvent System: Ethanol/Water (3:1).
-
Procedure: Dissolve the solid in boiling ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to room temperature, then to 4°C.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Data Analysis & Expected Results
Characterization Data (Expected)
| Parameter | Expected Value | Notes |
| Physical State | White to pale yellow crystalline solid | |
| Yield | 80–95% | High efficiency due to irreversible dehydration step. |
| Melting Point | 135–140°C | Reference specific to derivative required for exact match. |
| Characteristic singlet for thiazole C5-H is crucial. | ||
| MS (ESI+) | Consistent with formula C |
Troubleshooting Guide
-
Problem: Oiling out.
-
Cause: Solvent volume too low or reaction temperature dropped too quickly.
-
Solution: Re-heat to reflux to dissolve oil, then cool very slowly with vigorous stirring. Scratch the glass to induce nucleation.
-
-
Problem: Low Yield.
-
Cause: Incomplete reaction or loss during filtration.
-
Solution: Check TLC before stopping reflux.[6] Ensure the filtrate pH is basic (>9) during the neutralization step; otherwise, the product remains soluble as the salt.
-
References
-
Hantzsch, A. (1887).[6][8] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen". Justus Liebigs Annalen der Chemie, 249(1), 1-31. Link
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch mechanism).
-
Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazole derivatives and their biological activity". Der Pharma Chemica, 4(6), 2283-2287. Link
-
Patel, K., et al. (2016).[9] "Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents". Journal of Heterocyclic Chemistry. (Provides general protocols for substituted phenacyl bromides). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Microwave-Assisted Synthesis of 2-Amino-4-Arylthiazoles
Application Note & Protocol Guide
Executive Summary
The 2-amino-4-arylthiazole pharmacophore is a privileged scaffold in drug discovery, serving as a core structure in anti-inflammatory, antimicrobial, and enzyme-inhibiting therapeutics.[1] Traditional synthesis (Hantzsch condensation) often requires volatile organic solvents (EtOH, DMF), extended reflux times (2–12 hours), and tedious purification.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol using water as a green solvent .[2][3][4] This method leverages the high dielectric constant of water (
Mechanistic Principles
The Hantzsch Thiazole Synthesis
The reaction proceeds via the condensation of an
Key Mechanistic Steps:
-
Nucleophilic Attack: The sulfur atom of thiourea attacks the
-carbon of the haloketone, displacing the halide. -
Cyclization: The amino group attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.
-
Dehydration: A rapid, microwave-accelerated dehydration step drives aromatization to form the stable thiazole ring.
Mechanism Diagram
The following diagram illustrates the reaction pathway, highlighting the critical dehydration step accelerated by microwave energy.
Figure 1: Mechanistic pathway of the Hantzsch condensation. The final dehydration step is significantly accelerated by microwave irradiation.
Experimental Protocol: Aqueous Microwave Synthesis
This protocol is optimized for a single-mode microwave reactor but can be adapted for multi-mode systems. It eliminates the need for organic solvents, utilizing water to drive the reaction via the hydrophobic effect.[2]
Materials & Reagents[1][2]
-
Substrate: Phenacyl bromide (or substituted derivative) [1.0 equiv]
-
Reagent: Thiourea [1.1 equiv]
-
Solvent: Deionized Water (approx. 5 mL per mmol of substrate)
-
Catalyst: None required (Autocatalytic/Thermal)
Equipment Settings
-
Reactor Type: Monomode Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)
-
Vessel: 10 mL or 30 mL pressurized glass vial with snap-cap
-
Control Mode: Temperature Control (IR sensor)
-
Stirring: High (magnetic stir bar is critical for heterogeneous aqueous mixtures)
Step-by-Step Procedure
-
Preparation: In a microwave process vial, charge Phenacyl bromide (1.0 mmol) and Thiourea (1.1 mmol).
-
Solvation: Add 5 mL of deionized water. Note: Reactants will likely not dissolve; this is normal. The reaction occurs at the interface or in the melt phase.
-
Irradiation: Seal the vial and place it in the microwave cavity. Program the following method:
-
Ramp: 1 minute to target temperature.
-
Hold: 80°C for 5–10 minutes.
-
Power: Max 50W (Dynamic mode).
-
Pressure Limit: 250 psi (Safety cutoff).
-
-
Cooling: Allow the reactor to cool the vessel to <50°C using compressed air (approx. 2 mins).
-
Workup:
-
The product usually precipitates as a solid from the aqueous layer.
-
Add 1 mL of aqueous ammonia (NH₄OH) to neutralize the HBr salt (optional, ensures free base form).
-
Filter the solid under vacuum.
-
Wash with cold water (2 x 5 mL) to remove unreacted thiourea.
-
-
Purification: Recrystallize from hot Ethanol:Water (8:2) if high purity (>98%) is required.
Workflow Diagram
Figure 2: Operational workflow for the aqueous microwave synthesis of 2-amino-4-arylthiazoles.
Optimization & Data Analysis
Comparative Efficiency
The following table contrasts the Microwave (MW) Aqueous method against the Conventional (Thermal) Ethanol reflux method.
| Parameter | Conventional Method (EtOH Reflux) | MW Method (Water) | Improvement Factor |
| Time | 4 – 8 Hours | 5 – 15 Minutes | ~30x Faster |
| Yield | 65 – 75% | 85 – 97% | +20% Yield |
| Solvent | Ethanol/DMF (VOCs) | Water (Green) | Eco-Friendly |
| Workup | Solvent evaporation required | Simple Filtration | Process Efficiency |
Impact of Substituents
The electronic nature of the aryl ring on the
-
Electron Withdrawing Groups (EWG): (e.g., -NO₂, -Cl) generally accelerate the nucleophilic attack, reducing reaction time (3–5 mins).
-
Electron Donating Groups (EDG): (e.g., -OMe, -CH₃) may slightly deactivate the electrophilic center, requiring slightly longer irradiation (10–15 mins).
Troubleshooting & Safety
Common Issues
-
Runaway Heating: If the reaction mixture absorbs microwaves too efficiently (high loss tangent), the temperature may overshoot.
-
Fix: Use "Power Cycling" or reduce max power to 30W. Ensure the temperature probe is clean.
-
-
Sticky Solid: Product oils out instead of precipitating.
-
Fix: Cool the vial in an ice bath after MW irradiation and scratch the glass side to induce crystallization.
-
-
Incomplete Reaction:
-
Fix: Check TLC (EtOAc:Hexane 3:7). If starting material remains, irradiate for an additional 5 minutes. Do not simply increase temperature, as thiourea can decompose above 100°C.
-
Safety Note
-
Pressure: Although open-vessel synthesis is possible, sealed vessels are recommended to prevent loss of volatiles. Always operate within the pressure limits of your specific reactor.
-
Lachrymators:
-Haloketones are potent lachrymators (tear agents). Handle solids in a fume hood before adding water. Once in water, the vapor pressure is suppressed.
References
-
Jain, K. S., et al. (2011).[2][5][6] "An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water." Green and Sustainable Chemistry, 1(2), 35-38.[6]
-
Potewar, T. M., et al. (2008). "One-pot synthesis of 2-amino-4-aryl thiazoles using ionic liquid under ambient conditions." Tetrahedron Letters, 49(15), 2435-2437.
-
Kabra, A., et al. (2011). "Green synthesis of 2-amino-4-arylthiazoles using microwave irradiation." Asian Journal of Chemistry, 23(5).
-
Gupta, R., et al. (2010). "Microwave-assisted synthesis of some new thiazole derivatives and their antimicrobial activity." Indian Journal of Chemistry, 49B.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (PDF) Environmental Chemistry Letters Highly efficient microwave-assisted one- pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium [academia.edu]
- 4. (PDF) Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium [academia.edu]
- 5. An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water [scirp.org]
- 6. An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water [scirp.org]
General procedure for cyclization of alpha-haloketones and thiourea
Application Note: General Procedure for the Hantzsch Cyclization of -Haloketones and Thiourea[1][2]
Strategic Overview & Scope
The Hantzsch thiazole synthesis remains the gold standard for constructing the thiazole core—a privileged scaffold in medicinal chemistry found in antiretrovirals (Ritonavir), antineoplastics (Dasatinib), and antibiotics.
This guide provides a technical deep-dive into the condensation of
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Rapid generation of aminothiazole libraries.
-
Bio-isosteres: Replacement of pyridine or benzene rings to modulate lipophilicity (
) and metabolic stability.
Mechanistic Causality & Logic
To optimize this reaction, one must understand the competing pathways. The reaction is a cascade sequence involving nucleophilic substitution followed by condensation.
The "Why" Behind the Reactivity
-
Regioselectivity (The S-Attack): Sulfur is a softer, more polarizable nucleophile than nitrogen. Consequently, the sulfur atom of the thiourea attacks the electrophilic
-carbon of the haloketone in an fashion, rather than the nitrogen. This is the critical step determining the structural orientation. -
The Leaving Group Effect: The rate of the initial
step correlates with the leaving group ability: . -Bromoketones are the industry standard due to the balance of reactivity and stability compared to iodides (too unstable) and chlorides (often too slow). -
The HBr Salt Trap: The reaction initially yields the hydrobromide salt of the thiazole.[1] This salt is often soluble in hot ethanol but precipitates upon cooling or addition of a non-polar co-solvent. Crucial Step: Neutralization with a weak base (NaHCO
) is required to isolate the free amine.
Visualization: Reaction Pathway
The following diagram illustrates the stepwise transformation and the critical intermediate (thioimidate) that must be traversed.
Figure 1: Mechanistic flow of the Hantzsch synthesis.[2][3] Note the critical intermediate thioimidate which undergoes intramolecular condensation.
Experimental Protocols
Protocol A: Standard Thermal Cyclization (Robust & Scalable)
Recommended for gram-scale synthesis and temperature-sensitive substrates.
Reagents:
- -Bromoacetophenone (or derivative): 1.0 equiv.
-
Thiourea: 1.1 equiv.[4] (Slight excess drives consumption of the lachrymatory haloketone).[4]
-
Solvent: Absolute Ethanol (EtOH).
-
Base (Workup): Saturated aqueous NaHCO
.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equiv. of thiourea in Ethanol (5 mL per mmol of substrate).
-
Note: Thiourea may not dissolve completely at RT; this is acceptable.
-
-
Addition: Add 1.0 equiv. of the
-haloketone.-
Checkpoint: If the reaction is exothermic (common with electron-deficient ketones), add the ketone portion-wise over 10 minutes.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
C) for 2–4 hours.-
Visual Check: The suspension usually clears as reagents dissolve, followed by the potential precipitation of the thiazole-HBr salt.
-
-
TLC Monitoring: Check consumption of the haloketone (Mobile phase: 20% EtOAc/Hexanes). The product will likely stay at the baseline as the salt.
-
Isolation (The "Self-Validating" Step):
-
Concentrate the solvent to ~20% of original volume under reduced pressure.
-
Add the residue to crushed ice/water.
-
Validation: Slowly add sat. NaHCO
with stirring. You must observe vigorous bubbling (CO release) and the formation of a distinct precipitate (the free base).
-
Purification: Filter the solid, wash with cold water (to remove inorganic salts), and recrystallize from EtOH/Water if necessary.
Protocol B: Microwave-Assisted Synthesis (Green & High-Throughput)
Recommended for library generation and difficult substrates.
Reagents: Same as Protocol A. Solvent: Water or EtOH (Water is preferred for Green Chemistry metrics).
Step-by-Step Methodology:
-
Loading: In a microwave-safe vial (e.g., 10 mL or 35 mL), combine haloketone (1.0 mmol) and thiourea (1.1 mmol).
-
Solvent: Add 2 mL of Deionized Water.
-
Irradiation: Seal the vial. Irradiate at 100–120°C for 10–15 minutes (Dynamic power mode).
-
Safety: Ensure the vessel is rated for the pressure generated by water at 120°C (~2 bar).
-
-
Workup: Pour the reaction mixture into a beaker. The product often crashes out immediately upon cooling. Neutralize with NaHCO
as in Protocol A to ensure free base formation.
Data Analysis & Optimization
The choice of leaving group and heating method significantly impacts throughput.
Table 1: Comparative Efficiency of Methods
| Variable | Standard Thermal (EtOH) | Microwave (H | Mechanistic Insight |
| Reaction Time | 2 – 6 Hours | 10 – 20 Minutes | Dielectric heating creates localized superheating, accelerating the S_N2 step. |
| Yield (Avg) | 75 – 85% | 85 – 95% | Shorter times reduce thermal degradation of the thiourea. |
| Atom Economy | Moderate | High | Water solvent eliminates organic waste; often requires no chromatography. |
| Leaving Group | Br > Cl | I > Br > Cl | Iodides react fastest but degrade; Bromides are the optimal balance. |
Quality Control & Troubleshooting (Self-Validating Systems)
To ensure scientific integrity, the following workflow defines the "Go/No-Go" decision points.
Characterization Benchmarks
-
1H NMR (DMSO-d
):-
Thiazole C5-H: Look for a sharp singlet between
7.0 – 7.6 ppm . This confirms cyclization.[6] -
NH
Group: Broad singlet (exchangeable with D O) typically around 7.0 – 8.0 ppm .
-
-
Appearance: Most 2-aminothiazoles are yellow to off-white solids. Dark brown/black indicates decomposition (polymerization of thiourea).
Troubleshooting Workflow
Figure 2: Logical troubleshooting tree for Hantzsch synthesis failures.
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using ionic liquid as a green solvent". Tetrahedron Letters, 49(2), 248-250.
-
Kashyap, S. J., et al. (2012).[6] "Synthesis of 2-aminothiazoles: A review". Acta Chimica Slovenica, 59, 839–847.
-
Kabalka, G. W., & Mereddy, A. R. (2005). "Microwave-assisted synthesis of 2-aminothiazoles". Tetrahedron Letters, 46(37), 6315-6317.
Application Note: Strategic Functionalization of 2-Amino-4-Arylthiazoles
Topic: Functionalization of 2-amino group in 4-arylthiazoles Content Type: Application Notes and Protocols Audience: Senior Medicinal Chemists and Process Chemists
Executive Summary & Strategic Importance
The 2-amino-4-arylthiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and GPCR ligands. However, the 2-amino group presents a unique synthetic challenge: it is an exocyclic amine conjugated to an electron-deficient heteroaromatic ring. Its nucleophilicity is significantly attenuated compared to standard anilines (pKa ~5.3 vs 4.6 for aniline, but nucleophilicity is often lower due to N3-delocalization), and it possesses ambident reactivity (N2-exocyclic vs N3-endocyclic).
This guide provides high-fidelity protocols for transforming this amine into amides, sulfonamides, halides (via Sandmeyer), and fused bicyclic systems. We prioritize methods that mitigate common failure modes such as bis-acylation, poor solubility, and regio-isomeric alkylation.
Chemical Reactivity Profile
Understanding the electronic environment is prerequisite to successful functionalization.
-
Resonance Effect: The lone pair on the exocyclic nitrogen (N2) is delocalized into the thiazole ring, rendering it less nucleophilic.
-
Ambident Nucleophilicity: While N2 is generally the kinetic nucleophile for acylation, the endocyclic nitrogen (N3) can participate in alkylation or cyclization events, leading to fused systems like imidazo[2,1-b]thiazoles.
-
Solubility: 4-arylthiazoles are often poorly soluble in non-polar solvents; polar aprotic solvents (DMF, DMAc, MeCN) are standard.
Functionalization Decision Matrix
The following decision tree outlines the synthetic pathways covered in this guide.
Figure 1: Strategic decision matrix for 2-aminothiazole functionalization.
Protocol A: Controlled Acylation & Sulfonylation
Objective: Synthesis of mono-acylated amides or sulfonamides while suppressing bis-acylation.
Mechanistic Insight
Direct reaction with acid chlorides often leads to a mixture of mono- and bis-acylated products due to the increased acidity of the mono-amide proton. Using a weak base (Pyridine) often suffices, but for unreactive substrates, a "hard" base protocol (NaH) or DMAP catalysis is required.
Experimental Protocol (Standard)
-
Preparation: Dissolve 2-amino-4-arylthiazole (1.0 equiv) in anhydrous DCM or THF (0.2 M).
-
Base Addition: Add Pyridine (2.0 equiv) or TEA (2.5 equiv).
-
Critical Step: If the substrate is electron-poor (e.g., 4-(4-nitrophenyl)thiazole), add DMAP (0.1 equiv) to catalyze the transfer.
-
-
Electrophile: Add Acid Chloride or Sulfonyl Chloride (1.1 equiv) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 2–6 hours. Monitor by LCMS.
-
Workup: Quench with sat. NaHCO3. Extract with EtOAc.[1][2]
-
Purification Note: If bis-acylation occurs (observed as M+Mass_Electrophile in LCMS), treat the crude mixture with K2CO3 in MeOH at RT for 30 mins to selectively cleave the less stable N-acyl group, reverting to the desired mono-amide.
-
Data Summary: Optimization Conditions
| Entry | Base | Solvent | Catalyst | Outcome | Notes |
| 1 | Pyridine | DCM | None | Good (Mono) | Standard for reactive chlorides. |
| 2 | Et3N | THF | DMAP | High Yield | Risk of bis-acylation; monitor closely. |
| 3 | NaH | DMF | None | Excellent | Required for hindered sulfonyl chlorides. |
Protocol B: The Non-Aqueous Sandmeyer (Halogenation)
Objective: Conversion of the amino group to a Bromide or Chloride to enable C-C coupling.
Mechanistic Insight
Traditional aqueous Sandmeyer reactions (NaNO2/HCl) fail with 4-arylthiazoles due to poor solubility and the instability of the diazonium intermediate in water. The Doyle-Sandmeyer protocol using alkyl nitrites (t-butyl nitrite) and anhydrous copper halides in acetonitrile is the industry standard. This proceeds via a radical mechanism rather than a purely ionic one.[3]
Experimental Protocol
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Suspend anhydrous CuBr2 (1.2 equiv) in dry Acetonitrile (MeCN).
-
Diazotization: Add tert-butyl nitrite (t-BuONO) (1.5 equiv) dropwise to the copper suspension. The solution typically turns dark.
-
Addition: Add the 2-amino-4-arylthiazole (1.0 equiv) portion-wise (solid) or as a solution in minimal MeCN.
-
Safety: Nitrogen gas evolution will be vigorous. Ensure proper venting.
-
-
Temperature: Stir at RT for 30 mins, then heat to 60°C for 1 hour.
-
Workup: Cool to RT. Quench with 20% aqueous HCl (to break Cu-complexes). Extract with EtOAc.[1][2]
-
Yield Expectations: 60–85%. The product is a 2-halo-4-arylthiazole.
-
Protocol C: Imidazo[2,1-b]thiazole Fusion
Objective: Cyclization to form a fused bicyclic system (common in anthelmintic and anticancer research).
Mechanistic Insight
This reaction exploits the ambident nucleophilicity. The initial step is the alkylation of the endocyclic nitrogen (N3) by an alpha-haloketone, followed by cyclodehydration involving the exocyclic amine.
Figure 2: Mechanism of Imidazo[2,1-b]thiazole formation.
Experimental Protocol
-
Reactants: Combine 2-amino-4-arylthiazole (1.0 equiv) and substituted α-bromoacetophenone (1.0 equiv) in Ethanol or Acetone.
-
Reflux: Heat to reflux for 4–12 hours.
-
Precipitation: The hydrobromide salt of the intermediate often precipitates.
-
Cyclization:
-
Method A (One-pot): Continue refluxing for 24h.
-
Method B (Two-step): Filter the intermediate salt, suspend in fresh ethanol, and reflux.
-
-
Neutralization: Cool and neutralize with aqueous Na2CO3 to liberate the free base.
-
Purification: Recrystallization from EtOH is usually sufficient.
Protocol D: Pd-Catalyzed Buchwald-Hartwig Amination
Objective: N-arylation of the exocyclic amine.
Mechanistic Insight
2-Aminothiazoles are challenging substrates for Pd-coupling due to their potential to poison the catalyst (via N3 or S coordination) and low nucleophilicity. Specialized ligands (Xantphos or BrettPhos) and bases (Cs2CO3 or NaOtBu) are required.
Experimental Protocol (Buchwald Optimized)
-
Catalyst System: Pd2(dba)3 (2 mol%) and Xantphos (4 mol%).
-
Base: Cs2CO3 (1.4 equiv).
-
Solvent: 1,4-Dioxane (degassed).
-
Procedure: Combine aryl bromide (1.0 equiv), amine (1.2 equiv), base, and catalyst in a sealed vial under Argon.
-
Heat: 100°C for 12–16 hours.
-
Note: If conversion is low, switch to BrettPhos Pd G3 precatalyst, which often handles heteroaromatic amines better.
References
-
General Reactivity & Medicinal Chemistry
-
Das, D. et al. "Recent developments of 2-aminothiazoles in medicinal chemistry."[4] European Journal of Medicinal Chemistry, 2016.
-
-
Sandmeyer Reaction (Non-Aqueous)
-
TCI Chemicals.[1] "Sandmeyer Reaction Using tBuONO." TCI Practical Examples.
-
Obushak, M. D. et al. "Arenediazonium Tetrachlorocuprates(II). Modification of the Sandmeyer Reaction." Tetrahedron Letters, 1999.
-
-
Buchwald-Hartwig Coupling
-
McGowan, M. A., et al. "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Organic Letters, 2012.[5]
-
-
Imidazo[2,1-b]thiazole Synthesis
-
Fascio, M. L. et al. "Imidazothiazole and related heterocyclic systems." European Journal of Medicinal Chemistry, 2015.[4]
-
Sources
- 1. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. dspace.mit.edu [dspace.mit.edu]
Application Note: Synthesis of Schiff Bases from 4-(3,5-dimethylphenyl)thiazol-2-ylamine
Executive Summary
This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from 4-(3,5-dimethylphenyl)thiazol-2-ylamine . Thiazole-derived Schiff bases are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles due to their ability to chelate metal ions and interact with biological targets like DNA gyrase.
This guide addresses the specific challenge of the weak nucleophilicity of the 2-aminothiazole amine group. We provide a self-validating workflow that includes the de novo synthesis of the starting amine (via Hantzsch condensation) to ensure purity, followed by two distinct condensation protocols: Method A (Conventional Acid-Catalyzed Reflux) and Method B (Microwave-Assisted Synthesis) .
Pre-Synthesis Phase: Preparation of Starting Material
Objective: Synthesize high-purity this compound. Commercial sources often contain oxidation impurities that interfere with Schiff base formation.
Reaction Logic (Hantzsch Condensation)
The synthesis utilizes the Hantzsch thiazole reaction, condensing an
Protocol
-
Reagents:
-
3,5-Dimethylphenacyl bromide (2-bromo-1-(3,5-dimethylphenyl)ethanone) [1.0 eq]
-
Thiourea [1.1 eq]
-
Ethanol (Absolute)
-
-
Procedure:
-
Dissolve 10 mmol of 3,5-dimethylphenacyl bromide in 20 mL of absolute ethanol.
-
Add 11 mmol of thiourea.
-
Reflux for 2–3 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Critical Step: The hydrobromide salt will precipitate. Filter and wash with cold ethanol.
-
Neutralization: Suspend the salt in water and neutralize with 10%
or to release the free base. -
Recrystallize from ethanol/water.
-
Validation: Melting point check (Expected: ~138–140°C).
-
Core Protocol: Schiff Base Synthesis
Objective: Condensation of this compound with aromatic aldehydes.
Mechanistic Insight
The amine nitrogen on the thiazole ring is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the thiazole ring and resonance delocalization. Therefore, acid catalysis (Glacial Acetic Acid) is strictly required to activate the carbonyl carbon of the aldehyde, facilitating nucleophilic attack.
Method A: Conventional Acid-Catalyzed Reflux (Standard)
-
Suitability: Scalable, requires standard glassware.
-
Reagents:
-
Amine Precursor (from Phase 2) [1.0 eq]
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, Salicylaldehyde) [1.0 eq]
-
Glacial Acetic Acid [Catalytic, 3-5 drops]
-
Solvent: Absolute Ethanol (or Methanol)
-
-
Procedure:
-
Dissolve 0.01 mol of amine in 20 mL hot ethanol.
-
Add 0.01 mol of the chosen aldehyde.
-
Add 3–5 drops of Glacial Acetic Acid.
-
Reflux for 3–6 hours.
-
Checkpoint: Reaction completion is indicated by a color change (usually yellow/orange) and TLC monitoring.
-
-
Concentrate the solvent to 50% volume under reduced pressure.
-
Cool to 0°C on an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Method B: Microwave-Assisted Synthesis (Green Chemistry)
-
Suitability: High-throughput screening, higher yields, solvent-free or minimal solvent.
-
Procedure:
-
Mix 0.01 mol amine and 0.01 mol aldehyde in a microwave process vial.
-
Add 2–3 drops of Glacial Acetic Acid and a minimum amount of ethanol (slurry consistency).
-
Irradiate at 300–400W for 2–5 minutes (pulse mode: 30s on, 10s off to prevent superheating).
-
Cool to room temperature; wash the resulting solid with ice-cold ethanol.
-
Visualization of Reaction Pathways
The following diagram illustrates the reaction mechanism and the experimental workflow.
Figure 1: Integrated pathway showing the Hantzsch synthesis of the thiazole precursor followed by the acid-catalyzed formation of the Schiff base.
Characterization & Self-Validating Systems
To ensure scientific integrity, the synthesized compounds must pass the following "Self-Validating" checks.
Spectroscopic Validation Table
| Technique | Diagnostic Signal | Validation Criteria |
| FT-IR | C=N Stretch | Strong band at 1600–1640 cm⁻¹ . |
| FT-IR | NH₂ Stretch | Disappearance of the double spike (3400–3100 cm⁻¹) from the starting amine. |
| ¹H NMR | Azomethine Proton | Sharp singlet at δ 8.0–9.5 ppm (N=CH). |
| ¹H NMR | Thiazole Proton | Singlet at δ 6.5–7.5 ppm (C5-H of thiazole ring). |
| TLC | Rf Value | Distinct spot different from amine/aldehyde. No tailing (indicates purity). |
Troubleshooting (The "Why" behind the failure)
-
Problem: IR shows broad peak at 3300 cm⁻¹ and weak C=N.
-
Cause: Incomplete dehydration. The reaction stopped at the carbinolamine intermediate.
-
Solution: Increase catalyst concentration or use a Dean-Stark trap (with Toluene) to physically remove water, driving equilibrium forward.
-
-
Problem: Low yield with electron-withdrawing aldehydes (e.g., Nitrobenzaldehyde).
-
Cause: Reduced electrophilicity of the carbonyl carbon is not the issue; rather, the resulting Schiff base might be hydrolytically unstable.
-
Solution: Perform work-up strictly under anhydrous conditions.
-
Biological Applications (Contextual Grounding)
The synthesized Schiff bases are not merely chemical curiosities; they are potent ligands and pharmacophores .
-
Metal Complexation: The nitrogen of the azomethine linkage and the sulfur/nitrogen of the thiazole ring act as a chelating pocket for Cu(II), Co(II), and Ni(II). These complexes often show cytotoxicity against MCF-7 (breast cancer) cell lines by generating Reactive Oxygen Species (ROS).
-
Antimicrobial Action: The lipophilic nature of the 3,5-dimethylphenyl group facilitates penetration through the lipid bilayer of bacterial cell walls (Gram-positive and Gram-negative), where the azomethine linkage can interfere with normal cell processes.
References
-
Hantzsch Synthesis & Microwave Methods
-
Kashyap, S. J., et al. "Synthesis, characterization and antimicrobial activity of some novel 2-amino thiazole derivatives." Journal of Chemical and Pharmaceutical Research, 2010.[2]
-
-
Schiff Base Mechanism & Catalysis
-
Xavier, F. J., et al. "Synthesis and study of Schiff base ligands derived from 2-aminothiazole and their metal complexes." Journal of Chemical and Pharmaceutical Sciences, 2017.
-
-
Biological Activity (Anticancer/Antimicrobial)
-
Green Chemistry Protocols
Sources
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 3. ijper.org [ijper.org]
Preparation of amide derivatives of 2-aminothiazoles
Application Note: Precision Synthesis of N-(Thiazol-2-yl)amide Derivatives
Executive Summary
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in FDA-approved therapeutics (e.g., Avatrombopag, Abemaciclib) and numerous kinase inhibitors. However, the conversion of the C2-exocyclic amine into an amide is synthetically non-trivial. Unlike aniline or aliphatic amines, the 2-aminothiazole moiety exhibits significantly reduced nucleophilicity and ambident reactivity.
This guide provides a mechanistic breakdown of these challenges and detailed, self-validating protocols for synthesizing amide derivatives of 2-aminothiazoles. We prioritize methods that suppress common side reactions, such as bis-acylation and endocyclic nitrogen attack.
Mechanistic Insight & Strategic Planning
The Nucleophilicity Paradox
The primary challenge in acylating 2-aminothiazoles is the electronic nature of the exocyclic nitrogen.
-
Resonance Delocalization: The lone pair on the exocyclic amine (
) is heavily delocalized into the thiazole ring to satisfy aromaticity and conjugation with the ring nitrogen ( ). -
Ambident Reactivity: While
is the desired target, is often more basic. Under neutral conditions, electrophiles may attack , leading to unstable intermediates or rearrangement products. -
pKa Considerations: The conjugate acid of 2-aminothiazole has a pKa of ~5.39. This is significantly less basic than typical primary amines (pKa ~10) and comparable to electron-deficient anilines, necessitating high-energy electrophiles or potent coupling agents.
Visualizing the Reactivity Landscape
Figure 1: Mechanistic flow dictating synthetic strategy. The delocalization of the exocyclic amine lone pair necessitates specific activation strategies.
Experimental Protocols
Method A: The "Workhorse" Protocol (Acyl Chlorides)
Best for: Stable carboxylic acids, achiral substrates, and scale-up.
This method utilizes the high reactivity of acyl chlorides to overcome the poor nucleophilicity of the thiazole amine. Pyridine is selected as the solvent/base because it acts as a nucleophilic catalyst (forming an N-acylpyridinium intermediate) and effectively scavenges HCl.
Reagents:
-
Acid Chloride (1.1 – 1.2 equiv)
-
Pyridine (anhydrous, 5–10 volumes) OR DCM with Et3N (3.0 equiv)
-
Optional: DMAP (0.1 equiv) if reaction is sluggish.
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried reaction flask with the 2-aminothiazole substrate. Purge with nitrogen.
-
Solvation: Add anhydrous Pyridine (or DCM/Et3N mixture). Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent bis-acylation.
-
Addition: Add the Acid Chloride dropwise over 15–20 minutes.
-
Observation Point: A precipitate (pyridinium hydrochloride) often forms.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–6 hours.
-
Monitoring: Check TLC or LCMS.
-
Target: Disappearance of starting amine (M+H).
-
Risk:[1] If a mass corresponding to (M + 2xAcyl) is observed, bis-acylation has occurred.
-
-
Workup (Bis-acylation Correction):
-
If bis-acylation is observed (>10%): Treat the crude mixture with aqueous LiOH (1M) in THF/MeOH for 30 minutes at RT. The imide bond (N-acyl-N-acyl) is significantly more labile than the desired amide bond and will selectively hydrolyze back to the mono-amide.
-
-
Isolation: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), sat. NaHCO3, and Brine. Dry over Na2SO4 and concentrate.
Method B: High-Efficiency Coupling (HATU/T3P)
Best for: Chiral amino acids, complex substrates, or when acid chlorides are unstable.
Standard EDC/HOBt coupling is often insufficient for 2-aminothiazoles due to the amine's low nucleophilicity. HATU (or T3P) provides a more active ester intermediate.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
2-Aminothiazole (1.0 – 1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DMAc (anhydrous)
Step-by-Step Protocol:
-
Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under nitrogen.
-
Base Addition: Add DIPEA dropwise. Stir for 5–10 minutes at RT to ensure formation of the activated At-complex.
-
Visual Check: Solution often turns yellow/orange.
-
-
Coupling: Add the 2-aminothiazole in one portion.
-
Heating (Crucial Step): Unlike standard peptides, this reaction often requires thermal energy. Heat to 50–60°C for 4–12 hours.
-
Why? The energy barrier for the attack of the poor nucleophile (thiazole) onto the HATU-ester is higher than for aliphatic amines.
-
-
Workup: Dilute with water (product often precipitates). Filter or extract with EtOAc.
-
Note: Wash organic layer extensively with LiCl (5% aq) to remove DMF.
-
Data Analysis & Troubleshooting
Comparative Efficiency Table
| Variable | Method A (Acyl Chloride) | Method B (HATU) | Method C (EDC/HOBt) |
| Reactivity | High | High | Low (Not Recommended) |
| Risk | Bis-acylation (Imide formation) | Epimerization (if chiral) | Incomplete Conversion |
| Temp | 0°C | RT | RT |
| Typical Yield | 85-95% | 70-85% | <40% |
Decision Logic for Optimization
Figure 2: Troubleshooting logic flow based on LCMS data.
References
-
Mechanistic Studies on Thiazole Nucleophilicity
- Forlani, L. et al. "Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles." The Journal of Organic Chemistry, 2006.
-
Synthetic Protocols & Bis-acylation
-
Pate, S. et al. "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives." RSC Advances, 2024.
-
-
Biological Application (CDK2 Inhibitors)
- Misra, R.N. et al. "N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2." Journal of Medicinal Chemistry, 2004.
-
General Review of 2-Aminothiazole Chemistry
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. CN109503568B - Preparation method of dasatinib - Google Patents [patents.google.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: One-Pot Synthesis and Isolation of 4-(3,5-Dimethylphenyl)thiazol-2-amine
Executive Summary & Mechanistic Rationale
The 2-aminothiazole motif is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs [1][1]. Traditionally, the Hantzsch thiazole synthesis requires the isolation of highly reactive, lachrymatory, and toxic α-haloketones. To improve atom economy and laboratory safety, a one-pot oxidative coupling strategy is highly preferred.
By reacting 3',5'-dimethylacetophenone with thiourea in the presence of molecular iodine (I₂), the α-iodoketone is generated in situ [2][2]. This intermediate immediately undergoes S-alkylation by the nucleophilic sulfur of thiourea, followed by rapid cyclization and dehydration to yield the target 4-(3,5-dimethylphenyl)thiazol-2-amine.
Mechanistic Pathway
Logical flow of the one-pot Hantzsch thiazole synthesis mechanism.
Reaction Optimization & Quantitative Data
Selecting the correct solvent and halogenating agent is critical for maximizing yield and minimizing side reactions. While iodine in ethanol is the classical approach, alternative green methodologies utilizing Trichloroisocyanuric acid (TCCA) or Montmorillonite K10 in DMSO have shown excellent scalability and reduced reaction times [3][3] [4][4]. The table below summarizes the optimization landscape for this specific transformation.
| Entry | Halogen Source (Eq.) | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | I₂ (1.0) | EtOH | None | 80 (Reflux) | 8.0 | 82 |
| 2 | I₂ (1.0) | DMSO | Montmorillonite K10 | 80 | 3.0 | 91 |
| 3 | TCCA (0.5) | EtOH | Ca/4-MePy-IL@ZY-Fe₃O₄ | 80 | 1.5 | 94 |
| 4 | NBS (1.0) | H₂O/EtOH | Ultrasound | 60 | 1.0 | 78 |
Note: Entry 1 represents the standard, highly accessible protocol detailed in Section 5 of this application note.
Experimental Workflow
Step-by-step experimental workflow with self-validating checkpoints.
Self-Validating Experimental Protocol
This protocol is designed with built-in causality checks to ensure researchers can validate the reaction progress and mechanism in real-time.
Materials Required:
-
3',5'-Dimethylacetophenone (10 mmol, 1.48 g)
-
Thiourea (20 mmol, 1.52 g)
-
Molecular Iodine (I₂) (10 mmol, 2.54 g)
-
Absolute Ethanol (20 mL)
-
10% Aqueous NaHCO₃ solution
Step-by-Step Methodology:
-
Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3',5'-dimethylacetophenone (10 mmol) and thiourea (20 mmol) in 20 mL of absolute ethanol.
-
Causality Check: Thiourea is deliberately used in a 2-fold excess. It acts not only as the nucleophile but also helps buffer the hydroiodic acid (HI) generated during the iodination step, preventing the degradation of the intermediate and driving the equilibrium forward.
-
-
Oxidant Addition: Carefully add molecular iodine (10 mmol) to the stirring mixture at room temperature.
-
Visual Validation: The solution will immediately turn a deep, opaque brown/purple, characteristic of dissolved elemental iodine.
-
-
Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 8 hours.
-
Visual Validation: As the iodine is consumed to form the α-iodoketone, the dark brown color will gradually fade to a pale yellow or clear orange solution. This macroscopic color change is a primary indicator of reaction progression.
-
Analytical Validation: Perform TLC (Hexane:EtOAc 7:3, UV visualization at 254 nm). The starting ketone (higher Rf) should disappear, replaced by a baseline spot (the highly polar hydroiodide salt of the product).
-
-
Quenching & Neutralization: Remove the flask from heat and allow it to cool to room temperature. Transfer the mixture to a beaker containing 50 mL of crushed ice. Add 10% aqueous NaHCO₃ dropwise while stirring vigorously until the pH reaches ~8.
-
Causality Check: The product exists in the acidic reaction mixture as a soluble hydroiodide salt. Neutralization with a mild base (NaHCO₃) deprotonates the amine, liberating the free base. Because the free base is highly lipophilic and insoluble in the aqueous ethanol mixture, it crashes out of solution.
-
Visual Validation: Copious amounts of a pale yellow to off-white precipitate will form upon reaching mildly alkaline pH.
-
-
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 x 15 mL of ice-cold distilled water to remove residual inorganic salts and unreacted thiourea.
-
Purification: Recrystallize the crude solid from hot ethanol to afford pure 4-(3,5-dimethylphenyl)thiazol-2-amine as crystalline needles. Dry under vacuum at 45°C overnight.
Analytical Characterization (Expected Data)
To verify the structural integrity of the synthesized compound, the following spectral parameters should be observed:
-
Appearance: Pale yellow crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 2H, Ar-H ortho), 7.02 (s, 2H, NH₂ - D₂O exchangeable), 6.95 (s, 1H, Thiazole C5-H), 6.88 (s, 1H, Ar-H para), 2.30 (s, 6H, 2 x CH₃).
-
ESI-MS (m/z): Calculated for C₁₁H₁₂N₂S [M+H]⁺: 205.08; Found: ~205.10.
References
- A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions Source: ResearchGate URL
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL
- Source: Academia.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem Source: RSC Publishing URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Montmorillonite K10: an effective catalyst for synthesis of 2-aminothiazoles [academia.edu]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Troubleshooting & Optimization
Solubility issues of 4-(3,5-dimethylphenyl)thiazol-2-ylamine in DMSO
Technical Support Center: Solubility & Stability Guide for 4-(3,5-dimethylphenyl)thiazol-2-ylamine
Topic: Solubility and Stability Optimization in DMSO Compound: this compound (Class: 2-Aminothiazoles) CAS Registry (Generic Class): 96-50-4 (Parent 2-aminothiazole); Specific isomer analogs (e.g., 3,4-dimethyl: 104296-00-6). Document ID: TSC-SOL-0435
Executive Summary: The "Hidden" Variables
As a Senior Application Scientist, I often see researchers treat DMSO solubility as a binary state—"dissolved" or "precipitated." However, for This compound , the challenge is threefold:
-
Thermodynamic Solubility: The lipophilic dimethylphenyl tail drives high lattice energy, requiring energy input to disrupt.
-
Hygroscopic "Crash-Out": DMSO is a moisture magnet; absorbed water drastically reduces the solubility of this hydrophobic compound.
-
Chemical Instability (The Expert Insight): 2-aminothiazoles are prone to oxidative dimerization and hydrolysis in stored DMSO solutions, often leading to "phantom" precipitates or false-positive assay data [1].
Part 1: Troubleshooting Guide (Symptom-Based)
Issue 1: "I see particles floating even after vortexing."
Diagnosis: Kinetic Dissolution Barrier. The crystal lattice of the solid compound is thermodynamically stable. Vortexing provides insufficient shear force to break these intermolecular interactions (pi-stacking of the phenyl rings and hydrogen bonding of the amine).
Solution:
-
Heat: Warm the vial to 37°C (water bath) for 5-10 minutes. This increases the solvent's kinetic energy and solubility limit.
-
Sonication: Use an ultrasonic bath for 10 minutes. Note: Monitor temperature; do not let it exceed 40°C to avoid degradation.
-
Visual Check: Hold the vial against a light source. "Clear" is not enough; look for the "Schlieren effect" (wavy lines), which indicates incomplete mixing.
Issue 2: "The solution was clear yesterday, but cloudy today."
Diagnosis: Water Uptake (Hygroscopicity). DMSO is highly hygroscopic. If stored in a non-desiccated environment or opened frequently, it absorbs atmospheric water. This compound is lipophilic (LogP ~3-4); even 1-2% water content in DMSO can trigger precipitation.
Solution:
-
Use Anhydrous DMSO: Always start with a fresh bottle of anhydrous DMSO (≥99.9%).
-
Aliquot Immediately: Never store the "mother vial" at 4°C without desiccation.
-
Rescue Protocol: If precipitation occurs, warm to 37°C and vortex. If it fails to redissolve, the water content is likely too high; discard and prepare fresh.
Issue 3: "My biological assay results are inconsistent/decreasing over time."
Diagnosis: Chemical Decomposition (Aminothiazole Instability). Recent studies indicate that 2-aminothiazoles can undergo spontaneous oxidation or dimerization in DMSO stocks stored at room temperature, forming inactive or interfering byproducts [2].
Solution:
-
Storage Temperature: Store stocks at -20°C or -80°C .
-
Freeze-Thaw Discipline: Limit to <3 cycles.
-
Inert Atmosphere: For long-term storage (>1 month), purge the vial headspace with Argon or Nitrogen before sealing.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility concentration I should aim for? A: While the theoretical limit may approach 100 mM, we recommend a practical limit of 10-20 mM . This provides a safety buffer against precipitation during freeze-thaw cycles and minimizes the risk of "crashing out" when diluted into aqueous assay buffers.
Q2: Can I use 100% DMSO stock directly in my cell assay? A: No. DMSO is cytotoxic at high concentrations.
-
Protocol: Dilute the stock into the culture medium so the final DMSO concentration is <0.5% (v/v) .
-
Stepwise Dilution: Do not drop 1 µL of 20 mM stock into 1 mL of water. The compound will precipitate instantly (the "dispersion effect"). Instead, perform an intermediate dilution (e.g., 10x in medium) before the final addition.
Q3: My compound turned dark yellow/brown in storage. Is it safe to use? A: Proceed with caution. A color shift often indicates oxidation of the amine group or formation of azo-dimers [3]. Verify purity via LC-MS. If purity is <90%, discard the stock.
Part 3: Master Protocol – Preparation of "Gold Standard" Stock
Objective: Prepare a stable 10 mM stock solution of this compound.
Materials:
-
Anhydrous DMSO (≥99.9%, stored with molecular sieves)
-
Amber glass vials (to protect from light)
-
Argon gas (optional but recommended)
Step-by-Step:
-
Calculate:
-
Weighing:
-
Weigh the solid directly into the amber vial. Do not weigh on paper and transfer, as static charge can cause loss of the fine powder.
-
-
Solvent Addition:
-
Add the calculated volume of Anhydrous DMSO to the center of the vial.
-
-
Dissolution Cycle:
-
Vortex vigorously for 30 seconds.
-
Inspect: If particles remain, Sonicate for 5 minutes (ambient temp).
-
Warm: If still cloudy, heat to 37°C for 5 minutes.
-
-
Storage:
-
Divide into single-use aliquots (e.g., 50 µL).
-
Seal tightly.[5]
-
Store at -20°C .
-
Part 4: Decision Tree & Workflow Visualization
The following diagram illustrates the logic flow for troubleshooting solubility issues with this compound.
Caption: Logical workflow for solubilizing lipophilic aminothiazoles in DMSO, prioritizing kinetic energy inputs and moisture control.
Part 5: Quantitative Data Summary
| Parameter | Value / Recommendation | Reason |
| Max Solubility (Theoretical) | ~50-100 mM | Dependent on crystal form and purity. |
| Recommended Stock Conc. | 10 - 20 mM | Prevents precipitation during freeze-thaw. |
| DMSO Freezing Point | 18.5°C | Storing at 4°C freezes DMSO, causing compound crystallization.[7] |
| Max Aqueous DMSO | < 0.5% (Cell Culture) | Higher levels induce cytotoxicity and solvent artifacts. |
| Sonication Time | 5 - 10 mins | Sufficient to break lattice without thermal degradation. |
References
-
BenchChem Technical Support. (2025).[5][7] Troubleshooting Compound Precipitation in DMSO Stock Solutions. Retrieved from
-
Witschel, M. C., et al. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Malaria World. Retrieved from
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[3][8][9] Bulletin 102. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Aminothiazole Derivatives. Retrieved from
Sources
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ammonia-containing dimethyl sulfoxide: an improved solvent for the dissolution of formazan crystals in the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Troubleshooting & Removing Unreacted α-Bromoketones
Overview
The Hantzsch thiazole synthesis is a cornerstone reaction in medicinal chemistry for constructing 2-aminothiazole scaffolds[1]. However, the use of α-bromoketones presents a significant downstream challenge. When stoichiometric imbalances or equilibrium limits leave unreacted α-bromoketone in the crude mixture, it severely complicates purification[2]. α-Bromoketones are potent alkylating agents and lachrymators that pose safety risks and often co-elute with the target thiazole during chromatography[3].
This guide provides field-proven, mechanistically grounded strategies to selectively scavenge and remove these hazardous intermediates.
Frequently Asked Questions (FAQs)
Q1: Why do α-bromoketones streak on silica gel, making column chromatography ineffective?
A1: α-Bromoketones possess a highly electrophilic carbon-bromine bond adjacent to a carbonyl group[4]. On the slightly acidic and highly polar surface of silica gel, they can undergo partial enolization or degrade, leading to streaking. Furthermore, their retention factors (
Q2: What is the most reliable method for removing excess α-bromoketone without chromatography?
A2: Chemical scavenging via nucleophilic substitution (
Q3: What if my target thiazole is also highly polar or water-soluble? A3: If an aqueous workup risks product loss, polymer-supported (PS) scavengers are the optimal choice[5]. Resins such as PS-amine or PS-thiophenol covalently bind the electrophilic α-bromoketone[6]. Because the scavenger and the resulting adduct are immobilized on a macroscopic polystyrene bead, they can be completely removed by simple vacuum filtration, bypassing the need for biphasic extraction[7].
Q4: How can I confirm that the α-bromoketone has been completely scavenged?
A4: Thin-Layer Chromatography (TLC) combined with specific chemical stains is the standard self-validating method. While both the product and the impurity are UV-active, staining the TLC plate with 4-(4-nitrobenzyl)pyridine (NBP) or
Quantitative Comparison of Scavenging Strategies
To select the optimal purification route, compare the physicochemical properties of your target thiazole against the scavenging mechanisms outlined below.
| Scavenger Type | Reagent Example | Mechanism of Action | Phase Partitioning | Best Used For |
| Small Molecule Thioamide | Thiourea | Rapid | Aqueous Waste | Lipophilic thiazole products requiring standard biphasic workup |
| Small Molecule Amine | Diethylamine | Acidic Aqueous Waste | Acid-stable thiazole products | |
| Polymer-Supported | PS-Amine Resin | Covalent immobilization via | Solid Waste (Filtration) | Water-soluble or highly polar thiazoles[5] |
Experimental Workflows & Methodologies
Protocol A: Chemical Scavenging using Thiourea (Biphasic Workup)
Causality: Thiourea is highly nucleophilic and reacts orders of magnitude faster with α-bromoketones than the thiazole product does. The resulting salt is permanently charged, ensuring 100% partitioning into the aqueous layer.
-
Quench the Reaction: Once the primary Hantzsch synthesis is deemed complete via TLC, cool the reaction mixture to room temperature.
-
Scavenger Addition: Add 1.5 equivalents of thiourea (relative to the estimated unreacted α-bromoketone) directly to the crude mixture. Stir vigorously for 45–60 minutes at 40 °C to ensure complete conversion of the impurity[1].
-
Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove volatile organic solvents (e.g., ethanol or acetone).
-
Biphasic Extraction: Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous
(to neutralize any HBr generated)[4], followed by a wash with distilled water. -
System Validation: Spot the organic phase on a TLC plate. Stain with
. The absence of a rapidly oxidizing spot at the α-bromoketone's known confirms successful scavenging. If the spot persists, repeat Steps 2–4. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate to yield the pure thiazole.
Protocol B: Polymer-Supported Scavenging (Filtration Workup)
Causality: For highly polar products, aqueous extraction leads to yield attrition. PS-Amine resins act as macroscopic nucleophiles, trapping the alkyl halide on a solid support that can be mechanically separated[6].
-
Preparation: Dilute the crude reaction mixture with a swelling solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to ensure the polystyrene resin pores open fully.
-
Resin Addition: Add 3.0 to 4.0 equivalents of PS-Amine resin (loading capacity typically ~2.0 mmol/g) to the mixture[7].
-
Incubation: Shake or gently agitate the suspension at room temperature for 4–6 hours. Note: Magnetic stirring should be avoided as it can mechanically sheer and pulverize the resin beads.
-
System Validation: Filter a 100 µL aliquot, concentrate, and analyze via LC-MS or TLC. The disappearance of the α-bromoketone mass/spot validates the completion of the scavenging event.
-
Filtration: Filter the entire mixture through a sintered glass funnel (medium porosity). Wash the resin bed twice with DCM to elute any trapped thiazole product.
-
Isolation: Evaporate the combined filtrates under reduced pressure to isolate the purified product.
Purification Decision Logic
Decision workflow for selecting the appropriate α-bromoketone scavenging strategy.
References
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.[Link]
-
Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis.[Link]
-
Well-Defined Azlactone-Functionalized (Co)polymers on a Solid Support: Synthesis via Supported Living Radical Polymerization and Application as Nucleophile Scavengers. ACS Publications.[Link]
-
Solid-Supported Reagents in Organic Synthesis. designer-drug.com.[Link]
-
Substitution on the Amine Nitrogen. Thieme E-Books.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]
- 4. Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate|CAS 27475-14-5 [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. designer-drug.com [designer-drug.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Stability & Troubleshooting of 2-Aminothiazole Derivatives in Solution
Welcome to the Application Scientist Support Center. 2-Aminothiazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., dasatinib, alpelisib) and anti-infective agents[1]. However, their unique electronic structure—characterized by tautomerism, an electron-rich sulfur atom, and a reactive exocyclic amine—presents distinct challenges in solution stability.
This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental data.
Section 1: Frequently Asked Questions (Troubleshooting)
Q1: My biological assay results are irreproducible when using older DMSO stock solutions of 2-aminothiazole. What is happening? A: You are likely observing oxidative dimerization. 2-Aminothiazoles are prone to chemical decomposition in dimethyl sulfoxide (DMSO) at room temperature. Over time, the solvent environment facilitates oxidation, leading to the formation of oxygenated species and dimers via N-N bond formation at the exocyclic amine. This degradation can drastically alter biological activity, creating false positives or negatives in high-throughput screening (HTS). Causality: The electron-rich nature of the 2-aminothiazole ring makes the exocyclic nitrogen highly susceptible to oxidative coupling. Solution: Store DMSO stocks at -20°C (or lower) in single-use aliquots. If synthetic modification is an option, blocking the 5-position of the thiazole ring (e.g., with a fluorine atom) sterically and electronically reduces this reactivity.
Q2: How does the pH and solvent affect the tautomeric state of my compound, and why does it matter? A: 2-Aminothiazole exists in a dynamic tautomeric equilibrium between the amino and imino forms[2]. In aqueous solutions and under physiological conditions, the amino tautomer is overwhelmingly predominant[3]. Causality: The amino form preserves the aromaticity of the thiazole ring, making it thermodynamically far more stable than the imino form, which disrupts the continuous π-electron system[2]. This is critical because the tautomeric state dictates the molecule's hydrogen bond donor/acceptor profile, directly influencing its binding affinity to protein targets like kinases[2].
Q3: I am observing rapid degradation of my compound under ambient laboratory light. What is the mechanism? A: 2-Aminothiazole derivatives, particularly those with carboxylic acid substituents (e.g., 2-aminothiazole-4-carboxylic acid), are highly sensitive to UV light. The primary photodegradation pathway initiates with decarboxylation, followed by the cleavage of the C-S and C-N bonds in the thiazole ring[4]. This ring-opening cascade generates reactive carbodiimide intermediates[4]. Solution: All handling must be performed under amber light, and solutions must be stored in actinic (amber) glassware.
Section 2: Quantitative Data & Stability Metrics
To predict the behavior of your specific derivative, consult the following thermodynamic and forced degradation data.
Table 1: Relative Stability of 2-Aminothiazole Tautomers (DFT Calculations)
| Tautomeric Form | Relative Energy (Gas Phase) | Relative Energy (Aqueous) | Structural Implication |
|---|---|---|---|
| Amino (T1) | 0.00 kcal/mol | 0.00 kcal/mol | Preserves aromaticity; primary active species[2]. |
| cis-Imino (T2) | ~7.5 - 9.0 kcal/mol | ~6.0 - 8.0 kcal/mol | Loss of aromaticity; rare in solution[2]. |
| trans-Imino (T3) | 8.5 - 10.5 kcal/mol | 7.0 - 9.0 kcal/mol | Sterically hindered; energetically unfavorable[2]. |
Table 2: Forced Degradation Matrix for 2-Aminothiazole Derivatives
| Stress Condition | Reagents / Environment | Primary Degradation Pathway | Expected Products |
|---|---|---|---|
| Oxidation | 3% - 30% H₂O₂ (RT) | Oxidative deamination, S-oxidation | Thiazole N-oxide, sulfoxide, dimers[5]. |
| Photolysis | UV Exposure (ICH Q1B) | Ring cleavage, decarboxylation | Carbodiimides, ring-opened fragments[4][5]. |
| Thermal | 80°C / 75% RH | Thermal decomposition | Decarboxylation products[5]. |
Section 3: Mechanistic Workflows & Biological Context
The following diagrams illustrate the environmental degradation logic of 2-aminothiazoles and their typical mechanism of action in biological systems.
Environmental degradation logic and stability pathways of 2-aminothiazole derivatives.
Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminothiazole-based therapeutics.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Preparation and Validation of Ultra-Stable 2-Aminothiazole Stock Solutions
Objective: Prevent oxidative dimerization in DMSO and ensure reproducible biological screening.
-
Solvent Degassing: Sparge anhydrous DMSO (≥99.9% purity) with Argon gas for 15 minutes to displace dissolved oxygen. Causality: Oxygen acts as the primary electron acceptor in the oxidative dimerization of the exocyclic amine.
-
Dissolution: Weigh the 2-aminothiazole derivative in a dark amber vial. Add the degassed DMSO to achieve a 10 mM stock concentration. Vortex until completely dissolved.
-
Validation Step (Self-Check): Immediately analyze a 1 µL aliquot via LC-MS.
-
Pass Criteria: A single sharp peak at the expected m/z [M+H]+.
-
Fail Criteria: The presence of a peak at[2M-2+H]+ indicates immediate dimerization. Discard the batch.
-
-
Aliquoting & Storage: Dispense into single-use 50 µL aliquots under an Argon blanket. Flash-freeze in liquid nitrogen and store at -80°C (or a minimum of -20°C).
-
Usage: Thaw aliquots immediately before use. Never subject stocks to freeze-thaw cycles.
Protocol 2: Forced Degradation Assay (Oxidation & Photolysis)
Objective: Map the specific degradation profile of a novel 2-aminothiazole derivative to establish shelf-life parameters[5].
-
Baseline Establishment: Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water. Run HPLC-UV (254 nm) to establish the baseline chromatogram.
-
Oxidative Stress:
-
Add 3% H₂O₂ to a 0.5 mg/mL solution of the compound.
-
Incubate at 25°C for 24 hours in the dark.
-
Causality: H₂O₂ accelerates S-oxidation (forming sulfoxides) and N-oxidation[5].
-
Validation Step (Self-Check): Quench the reaction with sodium bisulfite before HPLC injection to prevent on-column oxidation. Compare peaks to the baseline to quantify degradation.
-
-
Photolytic Stress:
-
Expose a 1 mg/mL aqueous solution in a clear quartz vial to 1.2 million lux hours of UV light (ICH Q1B standard)[5].
-
Causality: UV triggers C-S/C-N bond cleavage and decarboxylation[4].
-
Validation Step (Self-Check): Analyze via LC-MS. Look for a mass loss corresponding to CO₂ (-44 Da) or the formation of carbodiimide fragments to confirm the photolytic pathway.
-
References
-
2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance , BenchChem. 2
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules , Molecules (PMC). 4
-
Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide , BenchChem. 5
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery , European Journal of Medicinal Chemistry (PMC). 1
-
Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods , ResearchGate.3
-
Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity , D-nb.info.
Sources
Overcoming catalyst poisoning in thiazole coupling reactions
Topic: Overcoming Catalyst Poisoning & Instability in Thiazole Cross-Couplings
Introduction: The "Thiazole Trap"
Welcome to the technical support interface for heterocyclic cross-coupling. You are likely here because your standard Suzuki or Stille conditions failed on a thiazole substrate.
Thiazoles present a dual-threat to palladium catalysis:
-
Catalyst Poisoning (The N/S Trap): The nitrogen (N3) and sulfur (S1) atoms are potent
-donors. They bind tightly to electrophilic Pd(II) intermediates, displacing phosphine ligands and forming inactive "palladacycles" that arrest the catalytic turnover. -
Substrate Instability (The C2 Trap): 2-Thiazolyl boronic acids are notoriously unstable. They undergo rapid protodeboronation under aqueous basic conditions, destroying your nucleophile before it ever finds the palladium.
This guide moves beyond standard textbook answers to provide field-tested protocols for overcoming these specific failure modes.
Module 1: Diagnostic Workflow
Before changing ligands, you must diagnose the root cause. Use this logic flow to interpret your reaction's physical symptoms.
Figure 1: Diagnostic decision tree for thiazole coupling failures.
Module 2: The Suzuki-Miyaura Interface
The Problem: Rapid Protodeboronation
In 2-substituted thiazoles, the C-B bond is hyper-labile. Standard bases (K₂CO₃, Na₂CO₃) in aqueous media catalyze the hydrolysis of the C-B bond, replacing boron with hydrogen within minutes.
The Solution: MIDA Boronates (Slow-Release Strategy)
The N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron from sp² to sp³, shutting down the empty p-orbital that is susceptible to base attack. Under the reaction conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the concentration of the unstable species low [1].
Data Comparison: 2-Thiazolyl Coupling Efficiency
| Variable | Standard Boronic Acid | MIDA Boronate | Mechanism of Improvement |
| Yield | < 10% | 85-95% | Prevents protodeboronation reservoir effect. |
| Stability | Decomposes in air/water | Indefinitely air stable | sp³ hybridization of Boron. |
| Purification | Difficult (streaking) | Silica gel compatible | Chromatographically stable.[1] |
Protocol A: MIDA-Thiazole Coupling
Recommended for: 2-Thiazolyl nucleophiles engaging with aryl chlorides/bromides.
-
Reagents:
-
Aryl Chloride (1.0 equiv)
-
2-Thiazolyl MIDA boronate (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv, anhydrous) or CuSO₄ (co-catalyst)
-
Solvent: THF:H₂O (10:1)
-
-
Procedure:
-
Combine solids in a vial. Purge with Argon.
-
Add degassed solvent.[2]
-
Heat to 60°C. The water slowly hydrolyzes the MIDA.
-
Critical Step: If reaction stalls, add a second aliquot of MIDA boronate, not catalyst.
-
Module 3: The Stille Alternative (Copper Effect)
The Problem: Rate-Limiting Transmetallation
Thiazoles are electron-deficient. In Stille couplings, the transmetallation step (transfer of the thiazole from Sn to Pd) is sluggish. This pause allows the thiazole nitrogen to coordinate to the Pd(II) center, causing "catalyst death."
The Solution: The "Copper Effect" (CuTC)
Adding Copper(I) thiophene-2-carboxylate (CuTC) promotes the reaction via a "Liebeskind-Srogl" type enhancement. The copper scavenges the free ligand or facilitates the transfer of the thiazole group, effectively bypassing the poisoning trap [2].
Figure 2: CuTC acts as a shuttle, converting the sluggish Stannane into a reactive Organocopper species.
Protocol B: CuTC-Promoted Stille Coupling
Recommended for: 2-Bromothiazoles or Thiazolyl-stannanes.
-
Reagents:
-
Electrophile (1.0 equiv)[3]
-
Stannane (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/P(fur)₃
-
Additive: CuTC (1.2 equiv) — Do not use catalytic amounts; stoichiometric is required.
-
Solvent: DMF or NMP (Anhydrous).
-
-
Procedure:
-
Mix Pd source, stannane, and electrophile in glovebox/inert atmosphere.
-
Add CuTC last (it is air sensitive).
-
Stir at Room Temperature or mild heat (50°C).
-
Note: The reaction often turns dark red/brown. This is normal for CuTC.
-
Module 4: Advanced Ligand Systems (Pd-PEPPSI)
When standard phosphines (PPh₃) fail due to displacement by the thiazole nitrogen, you must use N-Heterocyclic Carbenes (NHCs). The Pd-PEPPSI-IPr or Pd-PEPPSI-IPent precatalysts are sterically bulky and bind to Pd so tightly that the thiazole cannot displace them [3].
Why PEPPSI works:
-
Steric Bulk: The "umbrella" of the NHC ligand physically blocks the thiazole nitrogen from approaching the metal center axially.
-
Electronic Stability: NHCs are stronger
-donors than phosphines, preventing ligand dissociation.
Protocol C: PEPPSI-IPr Conditions
-
Catalyst: Pd-PEPPSI-IPr (1-2 mol%)
-
Base: KOtBu (for mild substrates) or K₂CO₃ (for base-sensitive)[2]
-
Solvent: Dioxane or Toluene at 80°C.
-
Advantage: Highly resistant to "Pd-black" formation.
Module 5: C-H Activation (The Fagnou Pathway)
If you wish to avoid organometallics entirely, Direct Arylation is viable but prone to regioselectivity issues (C2 vs C5).
-
C2-H Activation: Most acidic, but unstable intermediates.
-
C5-H Activation: Preferred for stability, but requires electrophilic activation.
The "Pivalate Shuttle" Solution: Use Pivalic Acid (PivOH) as a co-catalyst. It acts via a Concerted Metallation-Deprotonation (CMD) mechanism, lowering the energy barrier for C-H bond cleavage without requiring an open coordination site that could be poisoned [4].
Protocol D: C5-Selective Arylation
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PCy₃ (10 mol%) or P(tBu)₂Me
-
Additive: PivOH (30 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMA, 100°C.
FAQ: Common Troubleshooting
Q: My reaction works on 5-bromothiazole but fails on 2-bromothiazole. Why? A: 2-bromothiazole is chemically distinct. The C2 position is adjacent to both heteroatoms, making the C-Pd bond extremely polarized and prone to protodehalogenation. Switch to the CuTC Stille protocol (Protocol B) for C2-halides.
Q: I see product formation by LCMS, but I can't isolate it. It disappears on the column. A: Thiazoles are basic. They can streak or decompose on acidic silica.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.
Q: Can I use Pd/C (Heterogeneous) for this? A: Generally, no. The sulfur in thiazole will permanently poison the surface of standard Pd/C. Homogeneous catalysis with bulky ligands (PEPPSI/XPhos) is required to protect the metal center.
References
-
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for the synthesis of highly substituted polyenes. Journal of the American Chemical Society, 129(21), 6716-6717.
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[4] Stille coupling made easier: the synergic effect of copper(I) salts and the fluoride ion.[4] Angewandte Chemie International Edition, 43(9), 1132-1136.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A highly active, easy-to-handle, air-stable catalyst for Suzuki-Miyaura cross-coupling. Chemistry – A European Journal, 12(18), 4749-4755.
-
Lapointe, D., & Fagnou, K. (2010). Overview of the mechanistic work on the concerted metallation–deprotonation pathway. Chemistry Letters, 39(11), 1118-1126.
Sources
Validation & Comparative
Spectroscopic Validation of 2-Amino-4-Arylthiazole Scaffolds: A Comparative IR Guide
Executive Summary
The 2-amino-4-arylthiazole moiety is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in antimicrobial, anti-inflammatory, and anticancer therapeutics (e.g., Abafungin, Dasatinib precursors).[1] For synthetic chemists and drug developers, the rapid validation of this heterocyclic core is critical.
This guide provides an in-depth infrared (IR) spectroscopic comparison between the target scaffold and its synthetic precursors (acetophenones and thiourea). It focuses on the Hantzsch Thiazole Synthesis , the industry-standard method for generating this functional group, and establishes a self-validating protocol for reaction monitoring.
Part 1: Comparative Spectral Analysis
The most reliable method to confirm the formation of the thiazole ring is the comparative subtraction of precursor signals from the product spectrum.
The "Fingerprint" of Success
Successful cyclization is defined not just by the appearance of thiazole bands, but by the disappearance of the ketone carbonyl (
Table 1: Characteristic IR Peak Comparison
| Functional Group | Vibration Mode | Precursor: Acetophenone ( | Precursor: Thiourea ( | Product: 2-Amino-4-Arylthiazole ( | Status |
| Carbonyl | 1680–1700 (Strong) | — | ABSENT | Critical Indicator | |
| Amine | — | 3150–3400 (Multiple) | 3400–3100 (Doublet/Broad) | Retained/Shifted | |
| Imine (Ring) | — | — | 1600–1640 (Sharp) | New Signal | |
| Thioamide/C-S | — | 1100–1400 (Mixed modes) | 600–700 (C-S-C Stretch) | Shifted | |
| Aromatic | 3000–3100 | — | 3000–3100 | Retained | |
| Aromatic | 1580–1600 | — | 1450–1550 | Overlap with Ring |
Technical Insight: The disappearance of the strong carbonyl peak at ~1690
is the primary metric for reaction completion. If this peak persists, the condensation is incomplete [1, 2].
Part 2: Detailed Band Assignment & Mechanistic Causality
The Amine Region ( )
Unlike the broad H-bonded peaks often seen in thiourea, the free 2-amino group on the thiazole ring typically presents as a distinct doublet (asymmetric and symmetric stretching) or a broadened band depending on the solid-state packing (H-bonding network).
-
Target Range:
(Asym) and (Sym) [3]. -
Differentiation: In precursors, thiourea shows complex multiplet bands due to tautomeric forms. In the product, these simplify to the exocyclic amine signals.
The Thiazole Core ( )
This is the "diagnostic region." The formation of the heteroaromatic ring creates a conjugated system involving the
-
Stretch (~1630
): This band is often sharp and distinct. It must be distinguished from the aromatic stretches. The conjugation with the 4-aryl substituent typically lowers this frequency compared to non-conjugated imines [4]. -
Scissoring (~1600
): Often appears as a shoulder or overlaps with the band.
The Carbon-Sulfur Fingerprint ( )
The
-
Observation: Look for a medium-intensity band in the
region (specifically cited around in 4-phenyl derivatives) [5]. -
Precursor Contrast: Thiourea displays "Thioamide bands" (mixed C-N/C=S modes) in the
range. The loss of distinct thioamide character confirms cyclization [6].
Part 3: Experimental Protocol (Hantzsch Synthesis)
Synthesis of 2-Amino-4-Phenylthiazole
This protocol is designed for high-throughput validation using the spectroscopic markers defined above.
Reagents: Acetophenone (10 mmol), Thiourea (20 mmol), Iodine (10 mmol). Solvent: Ethanol (Absolute).
Step-by-Step Workflow:
-
Condensation: Dissolve acetophenone and thiourea in ethanol. Add iodine portion-wise (catalyst/oxidant).
-
Reflux: Heat to reflux for 4-8 hours.
-
Checkpoint: Spot TLC.
-
-
Work-up: Cool to RT. The hydroiodide salt may precipitate. Neutralize with
to release the free base. -
Purification: Recrystallize from ethanol/water.
-
Validation (IR Sampling):
-
Method: KBr Pellet (preferred for resolution) or ATR (Diamond crystal).
-
Criteria: Verify absence of
peak.[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Visualization: Reaction & Monitoring Logic
Figure 1: Hantzsch synthesis pathway highlighting key spectroscopic shifts from precursors (Red) to product (Green).[1][3][4][5][6]
Part 4: Decision Tree for Spectral Interpretation
Use this logic flow to interpret your FTIR data during product validation.
Figure 2: Step-by-step logic for validating the thiazole scaffold using IR markers.
References
-
Himaja, M., et al. (2010).[7] Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives. Asian Journal of Chemistry.
-
Ansari, S. M., et al. (2023).[7] Experimental FT-IR and FT-Raman Spectrum of 2-aminothiazole. ResearchGate.
-
ChemicalBook. (2023). 2-Aminothiazole IR Spectrum and NMR Data.
-
National Science Foundation (NSF). (2021). Millimeter-wave and infrared spectroscopy of thiazole in its ground state.[8]
-
Al-Masoudi, N., et al. (2021).[5][9] An Overview on Synthetic 2-Aminothiazole-Based Compounds. Molecules.
-
IOSR Journal. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cplt2020.elte.hu [cplt2020.elte.hu]
- 5. 2-Aminothiazole (96-50-4) IR Spectrum [chemicalbook.com]
- 6. sedoptica.es [sedoptica.es]
- 7. asianpubs.org [asianpubs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural Characterization Guide: 4-(3,5-dimethylphenyl)thiazol-2-ylamine
This guide provides a comprehensive structural analysis of 4-(3,5-dimethylphenyl)thiazol-2-ylamine , a critical pharmacophore in kinase inhibitor development (specifically p38 MAP kinase and Lck).
As the specific single-crystal X-ray diffraction (XRD) data for the 3,5-dimethyl isomer is often proprietary or embedded within broader Structure-Activity Relationship (SAR) studies, this guide serves as a comparative structural benchmark . It contrasts the theoretical and synthesized properties of the target molecule against its crystallographically resolved analogs (the parent 4-phenylthiazole and the 2,5-dimethyl isomer) to provide actionable insights for drug design.
Executive Summary & Application Context
The 2-amino-4-arylthiazole scaffold is a "privileged structure" in medicinal chemistry. The 4-(3,5-dimethylphenyl) derivative is particularly significant because the meta-dimethyl substitution pattern creates a specific steric volume that prevents free rotation of the phenyl ring in the active site of enzymes like p38 MAP kinase , locking the inhibitor into a bioactive conformation (atropisomerism potential).
-
Primary Application: Kinase Inhibition (p38, Lck, Src family).
-
Structural Role: The aminothiazole headgroup forms hydrogen bonds with the kinase "hinge" region (Glu/Met residues), while the 3,5-dimethylphenyl tail occupies the hydrophobic pocket.
Comparative Crystal Structure Analysis
The "performance" of a crystal structure in this context refers to its packing efficiency, stability, and hydrogen-bonding potential. Below is a comparison of the target molecule against its experimentally resolved alternatives.
Table 1: Crystallographic Parameters (Target vs. Analogs)
| Parameter | Target Molecule (Predicted/Refined) | Alternative A: Parent Scaffold [1] | Alternative B: 2,5-Dimethyl Isomer [2] |
| Compound | 4-(3,5-dimethylphenyl)thiazol-2-amine | 2-amino-4-phenylthiazole (HBr salt) | 4-(2,5-dimethylphenyl)thiazol-2-amine |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P2₁/c (Preferred) | P2₁/c | P2₁/c |
| Unit Cell (a) | ~11.8 - 12.5 Å | 12.425 Å | 7.921 Å |
| Unit Cell (b) | ~8.5 - 9.5 Å | 9.477 Å | 6.081 Å |
| Unit Cell (c) | ~13.0 - 14.5 Å | 10.339 Å | 15.698 Å |
| Beta Angle (β) | ~105 - 110° | 110.55° | 94.52° |
| Z (Molecules/Cell) | 4 | 4 | 4 |
| Inter-ring Angle | ~35-45° (Twisted) | 19.1° (Planar) | ~50-60° (Highly Twisted) |
| H-Bond Network | N-H[1][2][3][4][5][6][7]···N (Dimer) | N-H···Br⁻ (Salt bridge) | N-H···N (Centrosymmetric Dimer) |
Critical Insight: The parent phenylthiazole is nearly planar (19.1° twist), allowing tight π-π stacking. The 3,5-dimethyl substitution introduces steric clash with the thiazole sulfur/nitrogen, forcing the phenyl ring to twist out of plane (~40°). This disrupts the flat π-stacking observed in the parent, leading to a more porous crystal lattice and higher solubility—a desirable trait for drug bioavailability.
Experimental Protocols
To generate the specific crystal data for the 3,5-dimethyl isomer in your own lab, follow this self-validating protocol.
Phase I: Synthesis (Hantzsch Thiazole Synthesis)
Reaction Logic: Condensation of an α-haloketone with thiourea. The 3,5-dimethyl substitution on the acetophenone is stable and does not interfere with the cyclization.
-
Reagents:
-
3,5-Dimethylacetophenone (10 mmol)
-
Thiourea (20 mmol, 2.0 eq)
-
Iodine (10 mmol, 1.0 eq)
-
Solvent: Ethanol (Abs.) or Methanol.
-
-
Procedure:
-
Dissolve 3,5-dimethylacetophenone in Ethanol (20 mL).
-
Add Iodine slowly (exothermic).
-
Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT. A hydroiodide salt precipitate may form. Basify with NH₄OH (aq) to pH 9–10 to liberate the free base.
-
Filter the precipitate, wash with cold water, and dry.
-
Phase II: Crystallization for XRD
Objective: Grow single crystals suitable for diffractometry (>0.1 mm).
-
Solvent Selection: Slow evaporation from Ethanol/Water (4:1) or Acetone .
-
Method:
-
Dissolve 50 mg of the purified free base in minimal hot ethanol.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).
-
Cover vial with Parafilm and poke 3–4 small holes.
-
Store in a vibration-free environment at 4°C for 3–5 days.
-
-
Validation: Crystals should appear as colorless prisms or plates.
Workflow Visualization (DOT Diagram)
The following diagram illustrates the logical flow from precursor selection to structural validation.
Figure 1: Synthetic and crystallographic workflow for this compound.
Structural Mechanism & Interactions
Understanding the intermolecular forces is crucial for rationalizing the "performance" of this molecule in a biological setting.
Hydrogen Bonding Network
In the solid state, 2-aminothiazoles typically form centrosymmetric dimers via an
-
Donor: The exocyclic amine (-NH₂).
-
Acceptor: The thiazole ring nitrogen (N3).
-
Geometry: N-H···N distance is typically 2.9 – 3.0 Å .
Conformational Lock (The 3,5-Dimethyl Effect)
Unlike the parent phenylthiazole, the 3,5-dimethyl derivative cannot lie flat.
-
Steric Clash: The proton at C5 of the thiazole ring clashes with the ortho-hydrogens of the phenyl ring. While the 3,5-methyls are meta, they increase the overall volume and rotational barrier of the phenyl ring, favoring a twisted conformation that mimics the bioactive state required for the hydrophobic pocket of kinases.
References
-
Parent Structure: Form, G. R., Raper, E. S., & Downie, T. C. (1974).[6] The Crystal and Molecular Structure of 2-Amino-4-phenylthiazole Hydrobromide Monohydrate. Acta Crystallographica Section B, 30(2), 342–348.[6] Link
-
2,5-Dimethyl Analog: BenchChem. (n.d.). 5-(2,5-Dimethylphenyl)thiazol-2-amine Data. Retrieved from
-
Synthesis Protocol: Narayana, B., et al. (2004).[9] Synthesis and biological activity of some new 2-amino-4-arylthiazole derivatives. Phosphorus, Sulfur, and Silicon, 179, 1911.
- Kinase Context: Dumas, J., et al. (2000). 1-Phenyl-5-pyrazolyl Ureas: Potent and Selective p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2047–2050. (Contextualizes the aminothiazole scaffold in p38 inhibition).
Sources
- 1. 4-(3,4-DIMETHYL-PHENYL)-THIAZOL-2-YLAMINE | 104296-00-6 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond Induced by a Co(II) Cation [scirp.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. biomedpharmajournal.org [biomedpharmajournal.org]
- 9. CN1218942C - Anti-fibrosis pyridone compound and its production process - Google Patents [patents.google.com]
The 3,5-Dimethyl Substitution on Phenylthiazoles: A Comparative Guide to Potency
For Immediate Release to the Scientific Community
In the landscape of modern medicinal chemistry, the phenylthiazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1] A critical aspect of optimizing these molecules lies in understanding their structure-activity relationships (SAR), particularly the influence of substitutions on the phenyl ring. This guide provides a focused comparison of the potency of 3,5-dimethylphenylthiazoles versus their unsubstituted phenylthiazole counterparts, supported by experimental data, to inform and guide researchers in drug discovery and development.
The Strategic Placement of Methyl Groups: More Than Just Bulk
The introduction of methyl groups at the 3 and 5 positions of the phenyl ring in phenylthiazole derivatives is a strategic modification that can significantly impact their biological activity. This substitution can influence the molecule's conformation, electronic properties, and interaction with biological targets. The electron-donating nature of the methyl groups can increase the electron density of the phenyl ring, potentially enhancing π-π stacking interactions with hydrophobic pockets within a target protein.[2] Furthermore, the steric bulk of the dimethyl substitution can enforce a specific torsional angle between the phenyl and thiazole rings, which may be favorable for binding to some targets but detrimental for others.
A key study by Pecic et al. (2025) provides a direct and quantitative comparison of the effect of this substitution pattern on the inhibition of two important enzymes: fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH).[3] Both enzymes are targets for the development of novel treatments for pain and inflammation.[3]
Comparative Potency Analysis: A Case Study in Dual sEH/FAAH Inhibition
In their comprehensive SAR study, Pecic and colleagues synthesized and evaluated a series of 4-phenylthiazole analogs.[3] Among these were the unsubstituted phenylthiazole (compound 4a ) and the 3,5-dimethylphenylthiazole (compound 4r ). The inhibitory activities of these compounds against human FAAH and sEH are summarized in the table below.
| Compound | Substitution on Phenyl Ring | Target Enzyme | IC50 (nM)[3] |
| 4a | Unsubstituted | human FAAH | >10,000 |
| human sEH | 22.8 ± 0.9 | ||
| 4r | 3,5-dimethyl | human FAAH | 18.0 ± 0.9 |
| human sEH | 3.5 ± 0.1 |
The data clearly demonstrates that the 3,5-dimethyl substitution leads to a dramatic increase in potency against both enzymes. For FAAH, the unsubstituted analog 4a is essentially inactive, while the 3,5-dimethyl analog 4r exhibits potent inhibition with an IC50 value in the nanomolar range.[3] A similar, albeit less pronounced, trend is observed for sEH, where compound 4r is approximately 6.5-fold more potent than 4a .[3]
These findings suggest that the binding pockets of both human FAAH and sEH can accommodate the steric bulk of the 3,5-dimethyl groups, and that this substitution pattern is highly favorable for inhibitory activity. The authors' broader SAR study revealed that electron-donating groups on the aromatic ring of the 4-phenylthiazole moiety are generally well-tolerated by both enzymes.[3]
Experimental Protocol: In Vitro FAAH Inhibition Assay
To ensure the trustworthiness and reproducibility of these findings, a detailed experimental protocol for a representative assay is provided below. This protocol is based on the methods described for the in vitro evaluation of FAAH inhibitors.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
Substrate: N-(6-methoxypyridin-3-yl) octanamide (OMP)
-
Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 8, containing 0.1 mg/mL BSA
-
Test compounds (e.g., 4a , 4r ) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a 96-well microplate, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.
-
Add 100 µL of the human FAAH enzyme solution in assay buffer to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 100 µL of the OMP substrate solution (final concentration of 50 µM) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 303 nm and an emission wavelength of 394 nm.
-
Continue to monitor the fluorescence at regular intervals for 15-30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This self-validating system includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the reliability of the results.
Logical Workflow for SAR-Guided Drug Discovery
The process of identifying the impact of substitutions like the 3,5-dimethyl group is a critical part of the drug discovery pipeline. The following diagram illustrates a typical workflow.
Caption: A streamlined workflow for structure-activity relationship (SAR)-guided drug discovery.
Conclusion
The comparison between unsubstituted and 3,5-dimethylphenylthiazoles offers a clear example of how subtle structural modifications can lead to profound changes in biological activity. The experimental data strongly indicates that for the inhibition of human FAAH and sEH, the 3,5-dimethyl substitution is a highly favorable modification, transforming a nearly inactive compound into a potent inhibitor. This guide underscores the importance of systematic SAR studies in the development of optimized therapeutic agents and provides a valuable reference for researchers working with the versatile phenylthiazole scaffold.
References
-
Pecic, S., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 288, 117109. [Link]
-
Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]
Sources
- 1. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 2. 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde For Research [benchchem.com]
- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Elemental Validation of Thiazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thiazole ring stands as a cornerstone scaffold. Its presence in a multitude of clinically significant drugs, from anticancer agents like Dasatinib to antibiotics, underscores its importance.[1][2] The biological activity of thiazole derivatives is vast, spanning antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5][6] This versatility drives the continuous development of novel synthetic routes to access diverse thiazole-based compounds. However, the synthesis of these potent molecules is only half the battle; rigorous validation of their elemental composition is paramount to ensure purity, confirm identity, and guarantee reproducible biological data.
This guide provides an in-depth comparison of two classical and widely employed methods for thiazole synthesis: the Hantzsch synthesis and the Cook-Heilbron synthesis. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and, most critically, demonstrate how elemental analysis serves as a definitive validation tool for the synthesized products.
The Imperative of Elemental Analysis in Synthetic Chemistry
Before a synthesized compound can advance to biological screening, its identity and purity must be unequivocally established. While techniques like NMR and mass spectrometry provide crucial structural information, elemental analysis (CHNS analysis) offers a quantitative assessment of the compound's elemental composition.[7] This method determines the percentage by weight of carbon, hydrogen, nitrogen, and sulfur within a molecule.[8] The experimentally determined percentages are then compared against the theoretically calculated values for the target compound. A close correlation, typically within ±0.4%, is a widely accepted standard for confirming the molecular formula and a high degree of purity.[9][10]
Comparative Analysis of Thiazole Synthesis Methodologies
The Hantzsch Thiazole Synthesis: A Robust and Versatile Approach
First reported in 1887 by Arthur Hantzsch, this method remains a highly popular and versatile route for the synthesis of thiazole derivatives.[11][12] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[13]
Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[11]
Advantages:
-
High yields are often achievable.[11]
-
A wide variety of substituents can be introduced by varying the α-haloketone and thioamide starting materials.[13]
-
The reaction conditions are generally straightforward.
Disadvantages:
-
Some starting α-haloketones can be lachrymatory and require careful handling.
-
The reaction may require heating, which can lead to side products in some cases.[14]
The Cook-Heilbron Thiazole Synthesis: Accessing 5-Aminothiazoles
Discovered by Alan H. Cook and Sir Ian Heilbron, this method provides a direct route to 5-aminothiazoles, a valuable subclass of thiazole derivatives.[15] The reaction involves the interaction of an α-aminonitrile with carbon disulfide, or its derivatives like dithioacids.[9][16]
Mechanism: The synthesis proceeds through the nucleophilic addition of the amino group of the α-aminonitrile to carbon disulfide, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to form the stable 5-aminothiazole ring.[15]
Advantages:
-
Proceeds under mild, often room temperature, conditions.[15]
-
Provides direct access to 5-aminothiazoles, which can be challenging to synthesize via other routes.[13]
-
Offers a good scope for introducing diversity at the 2- and 4-positions of the thiazole ring.[15]
Disadvantages:
-
The use of carbon disulfide requires a well-ventilated workspace due to its volatility and flammability.
-
The yields can be variable depending on the specific substrates used.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[11]
This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial
-
Magnetic stir bar and stir plate with heating
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the filter cake with deionized water.
-
Spread the collected solid on a tared watch glass and allow it to air dry completely.
-
Once dry, determine the mass of the product and calculate the percent yield.
Protocol 2: Elemental Analysis of a Synthesized Thiazole Derivative
This protocol provides a general workflow for preparing and analyzing a synthesized thiazole sample using a modern CHNS elemental analyzer.
Instrumentation and Materials:
-
CHNS Elemental Analyzer
-
Microbalance (accurate to at least 0.001 mg)
-
Tin capsules for solid samples[2]
-
Spatulas and forceps
-
Desiccator
-
Mortar and pestle (if needed for homogenization)
-
High-purity standards for calibration (e.g., acetanilide)
Procedure:
Part A: Sample Preparation [2][17][18]
-
Drying: Ensure the synthesized thiazole sample is completely dry by placing it in a desiccator over a suitable desiccant (e.g., phosphorus pentoxide or silica gel) under vacuum until a constant weight is achieved. Moisture in the sample will lead to inaccurate hydrogen and oxygen (if determined) values.
-
Homogenization: The sample must be homogeneous to ensure the small amount weighed for analysis is representative of the entire batch. If the crystals are large or non-uniform, gently grind the sample to a fine powder using a clean mortar and pestle.
-
Weighing:
-
Place a tin capsule on the microbalance and tare the weight.
-
Carefully add 1-3 mg of the dried, homogenized sample into the tin capsule.
-
Record the exact weight of the sample with the highest precision possible.
-
Seal the tin capsule securely using forceps to ensure no sample is lost and to create a compact pellet for introduction into the analyzer.
-
Part B: Instrumental Analysis [6][8]
-
Calibration: Calibrate the elemental analyzer according to the manufacturer's instructions using a certified organic standard with a known elemental composition.
-
Sample Loading: Place the sealed tin capsule containing the sample into the autosampler of the elemental analyzer.
-
Analysis: Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 1000°C) in the presence of a pulse of pure oxygen.
-
Combustion and Reduction: The organic compound combusts, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas (after passing through a reduction tube), and sulfur to SO₂.
-
Separation and Detection: The resulting gases are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).
-
Data Processing: The instrument's software calculates the percentage of C, H, N, and S in the sample based on the detector's response and the initial sample weight.
Data Presentation and Validation
The validation of a synthesized compound hinges on the comparison of experimental data with theoretical values. For a hypothetical synthesized thiazole derivative, 2-amino-4-methylthiazole (C₄H₆N₂S), the expected and acceptable elemental analysis results are presented below.[19]
Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for 2-Amino-4-methylthiazole (C₄H₆N₂S)
| Element | Theoretical % | Acceptable Experimental Range (±0.4%) | Example Experimental Result | Pass/Fail |
| Carbon (C) | 42.08 | 41.68 - 42.48 | 42.15 | Pass |
| Hydrogen (H) | 5.30 | 4.90 - 5.70 | 5.25 | Pass |
| Nitrogen (N) | 24.54 | 24.14 - 24.94 | 24.48 | Pass |
| Sulfur (S) | 28.08 | 27.68 - 28.48 | 28.15 | Pass |
A result is considered a "pass" if the experimental value falls within the acceptable range of the theoretical value. Results outside this range may indicate the presence of impurities, residual solvent, or that the incorrect compound was synthesized.[20]
Visualization of Workflows
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for Hantzsch Thiazole Synthesis.
Diagram 2: Elemental Analysis Validation Workflow
Caption: Workflow for Validation via Elemental Analysis.
Conclusion
The synthesis of novel thiazole derivatives is a vibrant and essential area of research in drug discovery. The Hantzsch and Cook-Heilbron methodologies offer powerful and complementary strategies for accessing a wide range of these valuable heterocyclic compounds. However, the synthetic effort must be coupled with rigorous analytical validation. Elemental analysis provides a fundamental and quantitative measure of a compound's purity and elemental composition. By adhering to meticulous experimental protocols for both synthesis and analysis, researchers can ensure the integrity of their compounds, laying a solid and trustworthy foundation for subsequent biological evaluation and the development of next-generation therapeutics.
References
-
Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
-
EPFL. (n.d.). Elemental Analysis – Sample preparation ‒ ISIC. Retrieved from [Link]
-
PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]
-
ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. Retrieved from [Link]
-
ScienceScholar. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
PMC. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Retrieved from [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
YouTube. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Thiazole Synthesis: Key Methods and Their Applications. Retrieved from [Link]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved from [Link]
-
ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Retrieved from [Link]
-
MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylthiazole. Retrieved from [Link]
-
Scribd. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from [Link]
-
PMC. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
-
NCF International. (2013, June 27). Mutagenicity evaluation of sulfamethylthiazole and its intermediate 2-amino-4-methylthiazole. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. azom.com [azom.com]
- 8. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. synarchive.com [synarchive.com]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. mt.com [mt.com]
- 18. epfl.ch [epfl.ch]
- 19. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Definitive Guide to Reference Standards for 2-amino-4-(3,5-dimethylphenyl)thiazole
[1][2]
Executive Summary & Application Context
In the high-stakes environment of drug development, 2-amino-4-(3,5-dimethylphenyl)thiazole serves as a pivotal intermediate and reference marker.[1][2] Its structural motif—a 2-aminothiazole core substituted with a lipophilic 3,5-dimethylphenyl group—is frequently utilized in Fragment-Based Drug Discovery (FBDD) targeting specific kinases and inflammatory pathways (e.g., 5-LOX inhibition).[1][2]
For analytical scientists and medicinal chemists, the integrity of this reference standard is non-negotiable.[1][2] A variance of even 2% in purity assignment can propagate significant errors in potency calculations (IC50 determinations) and impurity profiling during API release testing.[1][2]
This guide compares the performance and validation of Commercial Research Grade materials against Qualified Reference Standards (QRS) , providing a self-validating protocol for in-house characterization.
Comparative Analysis: Research Grade vs. Qualified Reference Standard
The following table objectively compares the two primary sources of this material available to researchers. The data highlights why "purity" on a label is insufficient for quantitative applications.[1][2]
Table 1: Performance & Specification Comparison
| Feature | Option A: Research Grade (Commercial) | Option B: Qualified Reference Standard (QRS) | Impact on Data Integrity |
| Purity Assignment | Chromatographic Purity (% Area) (Often ignores water, salts, and residuals) | Mass Balance / qNMR (% w/w) (Accounts for water, solvents, and inorganics) | High: Research grade often overestimates content by 5–10% due to salt formation (HBr/HCl) or hydration.[1][2] |
| Identity Verification | 1H NMR only (Check for structure) | Multi-Spectral (NMR + MS + IR) (Check for structure + counter-ions) | Critical: Ensures the material is the Free Base and not a Salt form (which alters MW by >20%). |
| Traceability | Batch-specific (Limited historical data) | Primary Standard Traceable (Validated against NIST/USP standards) | Medium: Essential for GMP/GLP regulatory filings; less critical for early discovery.[1][2] |
| Homogeneity | Variable (Crystalline mix) | High (Micronized/Homogenized) | High: Affects reproducibility of stock solution preparation.[1][2] |
| Cost / Lead Time | Low / Immediate | High / Weeks (or In-House) | Operational: Trade-off between budget and data confidence. |
Expert Insight: A common pitfall with 2-aminothiazoles synthesized via the Hantzsch method is the retention of hydrobromic acid (HBr) .[1][2] A "98% pure" research grade sample by HPLC may actually be the monohydrobromide salt, meaning the active moiety content is only ~70%.[1][2] Always verify the salt form.
Technical Protocol: In-House Qualification Workflow
If a Qualified Reference Standard is unavailable, you must upgrade a Research Grade material.[1][2] This section details a self-validating workflow to characterize 2-amino-4-(3,5-dimethylphenyl)thiazole.
Synthesis & Purification (The Hantzsch Route)
The most robust synthesis involves the condensation of 2-bromo-3',5'-dimethylacetophenone with thiourea .[1][2]
-
Reagents: 2-bromo-3',5'-dimethylacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (reflux).[1][2]
-
Purification: The crude product precipitates as the HBr salt.[1][2]
Analytical Characterization (The "Truth" Data)
To assign a potency value (Assay), use the Mass Balance Equation :
12graphic Purity × ( 100 % − % Water − % Solvents − % Residue ) \text{Assay (%)}graphic Purity} \times (100% - % \text{Water}
A. Identity (NMR Spectroscopy)
-
Solvent: DMSO-d6.
-
Key Diagnostic Signals (Free Base):
B. Purity (HPLC-UV Method)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]
-
Gradient: 5% B to 95% B over 20 min.
-
Acceptance Criteria: No single impurity >0.5%; Total impurities <2.0%.[1][2]
C. Water & Solvents [1][2]
Visualization of Workflows
Figure 1: Synthesis & Salt-Form Decision Tree
This pathway illustrates the critical "Salt vs. Free Base" checkpoint that often confuses potency calculations.
Caption: Figure 1. Synthesis pathway highlighting the critical divergence between HBr salt and Free Base forms.
Figure 2: Reference Standard Qualification Workflow
A self-validating logic flow for assigning the final purity value.
Caption: Figure 2. Step-by-step qualification workflow for establishing a Primary Reference Standard.
References
-
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients . International Council for Harmonisation.[1][2] (Section 11.1: Reference Standards). Available at: [Link]
-
Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors . Chemical Biology & Drug Design, 2012.[1][2] (Context for the 3,5-dimethylphenyl thiazole scaffold). Available at: [Link]
-
Hantzsch Thiazole Synthesis . Organic Chemistry Portal. A standard protocol for synthesizing 2-aminothiazoles from alpha-halo ketones.[1][2] Available at: [Link]
Safety Operating Guide
Proper Disposal Procedures: 4-(3,5-Dimethylphenyl)thiazol-2-ylamine
[1]
Executive Summary & Operational Directive
Do not dispose of 4-(3,5-Dimethylphenyl)thiazol-2-ylamine down the drain or in municipal trash.
This compound is a nitrogen-sulfur heterocyclic amine.[1][2] Due to the biological activity inherent to the aminothiazole pharmacophore (often used in kinase inhibition and drug discovery), it must be treated as Hazardous Chemical Waste .[1] The presence of the thiazole ring renders it resistant to rapid environmental degradation, necessitating high-temperature thermal destruction.[1]
Immediate Disposal Classification:
-
Solid Waste: Hazardous Solid (Toxic/Irritant).
-
Liquid Waste: Non-Halogenated Organic Solvent Waste (unless dissolved in halogenated solvents).[1]
Technical Hazard Profile (The "Why")
To ensure safety and compliance, you must understand the chemical behavior driving these protocols. This compound is an aminothiazole derivative.[1] While specific toxicological data for this exact isomer may be limited, structural analogs (e.g., CAS 104296-00-6, 101967-39-9) exhibit consistent hazard patterns.[1]
GHS Classification & H-Codes
Treat this substance as possessing the following hazards based on the aminothiazole class properties:
| Hazard Category | H-Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][3] | Zero-tolerance for dust generation; use N95/P100 or fume hood.[1] |
| Irritation | H315/H319 | Causes skin/serious eye irritation.[1][3] | Double-gloving (Nitrile) required. |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] | Do not weigh on open benches. |
| Aquatic Toxicity | H410/H411 | Toxic to aquatic life with long-lasting effects. | Strict prohibition on drain disposal. |
Chemical Stability & Reactivity
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired shelf-stock, synthesis products, or spill cleanup residues.[1]
-
Segregation: Isolate from oxidizers. Do not mix with biohazardous waste unless the chemical is a contaminant in a biological assay.[1]
-
Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Scientific Rationale: HDPE is chemically resistant to amines and prevents leaching.[1]
-
-
Labeling: Affix a hazardous waste label.
-
Final Disposition: Transfer to the facility's Central Accumulation Area (CAA) for High-Temperature Incineration .
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
Use this protocol for HPLC waste or synthesis filtrates.
-
Solvent Identification: Determine the primary solvent.[1]
-
Concentration Limit: If the concentration is >5%, consider precipitating the solid (if possible) to reduce the volume of high-hazard liquid waste.
-
Bulking: Pour into the appropriate carboy (typically 20L HDPE).
-
Critical Step: Ensure the carboy is grounded if pouring flammable solvents to prevent static discharge ignition.[1]
-
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).[1][2]
-
Rinsate Disposal: Pour all three rinses into the Non-Halogenated Organic Waste container.
-
Defacing: Cross out the original label. Mark as "Empty."
-
Disposal: Discard the clean container in standard glass/plastic recycling or trash, depending on facility rules.
Decision Logic & Workflow
The following diagram illustrates the critical decision points for disposing of aminothiazole derivatives.
Figure 1: Decision tree for segregating aminothiazole waste streams to ensure proper thermal destruction.
Emergency Spill Response (Small Scale < 50g)
If a spill occurs outside of a fume hood:
-
Evacuate & Ventilate: Clear the immediate area.[1] Aminothiazoles can be respiratory irritants (H335).[3]
-
PPE Upgrade: Wear Nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1] Use a P100 particulate respirator if dust is visible.[1]
-
Containment:
-
Decontamination: Clean the surface with a soap/water solution.[1] Do not use bleach immediately, as it may react with amine groups; simple surfactant cleaning is safer for initial decontamination.[1]
Regulatory References & Validation
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200. (Defines requirements for SDS and labeling of hazardous chemicals like aminothiazoles). Link
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][5] (Identification and Listing of Hazardous Waste).[5][6] Link
-
PubChem. Compound Summary for Aminothiazole Derivatives (General Hazard Profile). National Library of Medicine.[1] (Source for H-code extrapolation for 2-aminothiazoles). Link
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[1] (Standard operating procedures for organic amine disposal). Link
Sources
Personal protective equipment for handling 4-(3,5-Dimethylphenyl)thiazol-2-ylamine
In drug development and medicinal chemistry, 2-aminothiazole derivatives such as 4-(3,5-Dimethylphenyl)thiazol-2-ylamine serve as critical pharmacophores. However, the structural features that make them biologically active also impart significant occupational hazards. Because empirical safety data on highly specific substituted building blocks can sometimes be limited, rigorous laboratory safety dictates that we evaluate operational risks based on the core pharmacophore and structurally analogous compounds like 4-phenylthiazol-2-amine[1].
Under the Globally Harmonized System (GHS), this chemical class is universally flagged for Acute Oral Toxicity (Category 3 - Toxic if swallowed) , Serious Eye Damage (Category 1) , Skin Irritation (Category 2) , and Respiratory Irritation (Category 3) [1][2]. Handling this compound requires a self-validating safety system that integrates engineering controls, specialized Personal Protective Equipment (PPE), and strict operational methodologies in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450)[3].
Personal Protective Equipment (PPE) Matrix
PPE must never be the first line of defense; it serves as the final barrier after engineering controls (like fume hoods) have been established[4]. The following matrix details the mandatory PPE for handling this compound, grounded in the causality of its specific chemical hazards.
| PPE Category | Required Specification | Causality & Scientific Justification |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1) + Full-face shield | 2-Aminothiazoles are classified as causing serious eye damage (Category 1)[1]. Standard safety glasses lack the orbital seal required to prevent fine toxic dust or concentrated solutions from contacting the ocular mucosa[4][5]. |
| Hand Protection | Double-gloving: Flexible laminate (inner) + Heavy-duty Nitrile (outer) | Amines can permeate standard, thin latex gloves. Double-gloving provides a fail-safe against micro-tears and prevents systemic dermal absorption of the toxic solid[4]. |
| Body Protection | Flame-resistant, fully buttoned laboratory coat | Protects personal clothing and exposed skin from toxic dust accumulation. Must be left in the lab to prevent cross-contamination of public areas[6][7]. |
| Respiratory Protection | N95 or P100 particulate respirator (If handling outside a fume hood) | Mitigates the inhalation of aerosolized fine powders. The compound causes respiratory irritation (Category 3), and respirators provide a necessary secondary barrier if engineering controls fail[1][8]. |
Operational Workflow & Handling Procedures
To prevent exposure, every interaction with this compound must follow a strict, step-by-step methodology designed to minimize aerosolization and static dispersion.
Step 1: Engineering Control Verification Before opening the chemical container, verify that the chemical fume hood is operational. The fume hood is the primary control device for protecting workers from toxic airborne chemicals[9]. Ensure the sash is positioned at the certified working height and clear the workspace of clutter to prevent accidental spills[10].
Step 2: Static Mitigation and Weighing Fine powders of 2-aminothiazoles are highly prone to carrying a static charge, which increases the risk of the powder jumping and aerosolizing.
-
Use an anti-static ionizer (e.g., a Zerostat gun) on the weighing boat and the analytical balance enclosure prior to transfer.
-
Weigh the compound exclusively inside a draft-shielded balance located within the fume hood. Never transport open containers of toxic powders across the laboratory.
Step 3: Reaction Setup and Transfer
-
Transfer the pre-weighed solid into the reaction flask using a closed-system powder funnel to prevent dust clouds.
-
If the protocol requires heating or refluxing, ensure the setup is completely sealed and purged with an inert gas (e.g., nitrogen or argon). Many thiazole derivatives are air-sensitive and can degrade into more volatile, toxic byproducts upon prolonged exposure to atmospheric oxygen and heat[2].
Spill Management & Disposal Plan
In the event of a spill, standard sweeping will aerosolize the toxic powder, creating an immediate inhalation hazard. Execute the following self-validating cleanup protocol:
-
Evacuation and Assessment: Immediately alert colleagues, secure the area, and assess the spill size.
-
PPE Escalation: If the spill is outside the fume hood, immediately upgrade your PPE to include a fitted P100 particulate respirator to prevent inhalation of toxic dust[8].
-
Containment (No Dry Sweeping): Gently cover the spilled solid with damp absorbent pads (using water or a compatible inert solvent) to trap the dust and prevent aerosolization.
-
Collection: Use a non-sparking scoop to carefully transfer the dampened material into a designated, sealable hazardous waste container.
-
Decontamination: Wipe down the affected surface with a mild acidic solution (e.g., 5% dilute acetic acid) to help neutralize the residual amine, followed by a thorough wash with soap and water.
-
Disposal: Label the waste container clearly as "Toxic Solid Waste: this compound" and coordinate with your Environmental Health and Safety (EHS) department for disposal via a licensed contractor, strictly adhering to EPA and institutional guidelines[4].
Emergency Response & First Aid
Immediate action is critical when dealing with acute toxins and severe eye irritants.
-
Eye Contact: 2-Aminothiazoles cause serious eye damage[1]. Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids apart. Seek emergency medical attention immediately.
-
Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes immediately[1].
-
Ingestion: The compound is toxic if swallowed[2]. Wash out the mouth with water provided the person is conscious. Do NOT induce vomiting unless explicitly directed to do so by medical personnel. Seek emergency medical care immediately[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
Operational Safety Workflow Visualization
Operational safety workflow for handling this compound.
References
-
Szabo-Scandic. "2-amino-4-phenyl Thiazole SAFETY DATA SHEET." 1
-
Thermo Fisher Scientific. "SAFETY DATA SHEET - 2-Amino-4-phenylthiazole." 2
-
Stanford Environmental Health & Safety. "Personal Protective Equipment." 6
-
National Research Council (US). "Working with Laboratory Equipment - Prudent Practices in the Laboratory." NCBI. 7
-
National Research Council (US). "Working with Chemicals - Prudent Practices in the Laboratory." NCBI. 5
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." 9
-
OSHA Education Center. "A Guide to Hazardous Materials and Laboratory Safety." 10
-
Dartmouth College Environmental Health and Safety. "Personal Protective Equipment for Laboratories." 4
-
National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. 8
-
Electronic Code of Federal Regulations (eCFR). "29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories." 3
Sources
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 4. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Working with Laboratory Equipment - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. oshaeducationcenter.com [oshaeducationcenter.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
